molecular formula C13H18O2 B3018557 (2R)-3-Benzyl-2-methylpentanoic acid CAS No. 2248214-50-6

(2R)-3-Benzyl-2-methylpentanoic acid

カタログ番号: B3018557
CAS番号: 2248214-50-6
分子量: 206.285
InChIキー: FTXXCVNOONKYRF-RWANSRKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-3-Benzyl-2-methylpentanoic acid is a chiral organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . Its structure features a pentanoic acid backbone substituted with a benzyl group and a methyl group at the stereogenic second carbon, which has the (R)-configuration. This specific chiral architecture makes it a valuable building block in organic synthesis and medicinal chemistry research. Compounds with similar 2-benzyl-2-methyl carboxylic acid scaffolds are investigated as key intermediates for designing enzyme inhibitors . For instance, research into related structures has explored their potential as irreversible inactivators for metalloproteases like Carboxypeptidase A, highlighting the relevance of this chiral motif in probing enzyme mechanisms and binding interactions . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use.

特性

IUPAC Name

(2R)-3-benzyl-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-12(10(2)13(14)15)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,14,15)/t10-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXXCVNOONKYRF-RWANSRKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC1=CC=CC=C1)[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2R)-3-Benzyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of sterically hindered, chiral building blocks is a proven strategy for enhancing the metabolic stability and target selectivity of active pharmaceutical ingredients (APIs). As a Senior Application Scientist specializing in peptidomimetics and chiral synthesis, I frequently leverage branched aliphatic acids to engineer protease resistance into lead compounds.

(2R)-3-Benzyl-2-methylpentanoic acid (CAS: 2248214-50-6) is a highly specialized chiral intermediate. Characterized by its dense steric shielding around the carboxylic acid—driven by an alpha-methyl group and a beta-benzyl group—this molecule serves as a critical lipophilic anchor in structure-based drug design. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven protocols for preserving its stereochemical integrity during complex syntheses.

Structural and Physicochemical Profile

Understanding the baseline physicochemical properties of a chiral building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The dense branching at the C2 and C3 positions significantly impacts both its solubility profile and its reactivity kinetics.

Quantitative Data Summary
PropertyValueCausality / Synthetic Significance
IUPAC Name (2R)-3-Benzyl-2-methylpentanoic acidDefines the exact stereochemical topology required for spatial fitting in target binding pockets.
CAS Registry Number 2248214-50-6Unique identifier for procurement and database tracking.
Molecular Formula C13H18O2Indicates a highly lipophilic hydrocarbon backbone.
Molecular Weight 206.28 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Calculated pKa ~4.8Standard aliphatic carboxylic acid; requires a non-nucleophilic base (e.g., DIPEA) for complete deprotonation prior to activation.
Calculated LogP 3.4 - 3.8High lipophilicity driven by the benzyl and ethyl groups; ideal for targeting deep, hydrophobic binding clefts (e.g., S1' pockets in metalloproteases).

Mechanistic Insights: Stereocenter Stability and Reactivity

The primary failure mode when working with alpha-chiral carboxylic acids is the loss of stereochemical integrity at the C2 position. When the carboxylic acid is activated for amide coupling, the adjacent alpha-proton becomes highly acidic.

If the activation kinetics are too slow, or if the base utilized is too strong/nucleophilic, the activated intermediate can undergo intramolecular cyclization to form an oxazolone . The formation of this oxazolone intermediate leads to rapid racemization (or epimerization, given the second stereocenter at C3). Therefore, the selection of coupling reagents is not arbitrary; it is a critical mechanistic decision. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because its activation kinetics outpace the rate of oxazolone formation, effectively trapping the molecule in its active OAt ester form until the amine nucleophile attacks .

Workflow A (2R)-3-Benzyl-2-methylpentanoic acid (Starting Material) B DIPEA Addition (Non-nucleophilic base) A->B Deprotonation C HATU Activation (Fast kinetics) B->C Carboxylate formation D Active OAt Ester (Sterically hindered) C->D Minimizes oxazolone pathway E Amine Addition (Nucleophilic attack) D->E Trapping intermediate F Chiral Amide Product (>99% ee retention) E->F Amide bond formation

Workflow for epimerization-free amide coupling of alpha-chiral acids.

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness in your synthetic pipeline, the following protocols operate as a self-validating system. Protocol A describes the optimized coupling procedure, while Protocol B provides the analytical framework to prove that stereochemical integrity was maintained.

Protocol A: Epimerization-Free Amide Coupling

Objective: Couple (2R)-3-benzyl-2-methylpentanoic acid to a primary amine while maintaining >99% enantiomeric/diastereomeric excess.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of (2R)-3-benzyl-2-methylpentanoic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

    • Causality: Strict anhydrous conditions are mandatory; trace water will hydrolyze the highly reactive OAt ester back to the starting material, stalling the reaction and increasing the window for epimerization.

  • Pre-activation: Chill the solution to 0 °C using an ice bath. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed immediately by 1.2 eq of HATU. Stir for exactly 5 minutes.

    • Causality: Chilling the reaction suppresses the thermodynamic pathway leading to oxazolone formation. DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a nucleophile.

  • Nucleophilic Addition: Add 1.1 eq of the target amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

    • Causality: Pre-activating the acid ensures that the moment the amine is introduced, it immediately traps the OAt ester, driving the reaction forward to the amide before side-reactions can occur.

  • Quench and Extraction: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Self-Validating Chiral HPLC Analysis

Objective: Verify the retention of the (2R) stereocenter post-coupling.

  • Sample Preparation: Dissolve 1 mg of the crude amide product in 1 mL of Hexane/Isopropanol (90:10).

    • Causality: Avoiding protic solvents (like Methanol) in the diluent prevents peak broadening and poor resolution on normal-phase chiral stationary phases.

  • Column Selection: Utilize an amylose-based chiral column (e.g., Chiralpak AD-H).

    • Causality: The helical structure of amylose-based stationary phases provides exceptional chiral recognition for molecules featuring bulky aromatic groups (like the benzyl moiety) adjacent to stereocenters .

  • Isocratic Elution: Run an isocratic gradient of 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm (amide bond) and 254 nm.

    • Causality: 254 nm specifically tracks the pi-pi transitions of the benzyl chromophore, ensuring that the peaks integrated belong to the target molecule and not solvent artifacts.

Pharmacophore Applications in Drug Design

In medicinal chemistry, (2R)-3-benzyl-2-methylpentanoic acid is not just a structural spacer; it is an active participant in target binding. The dense aliphatic and aromatic functional groups serve specific pharmacophoric roles when incorporated into an API.

Pharmacophore M (2R)-3-Benzyl-2-methylpentanoic acid C Carboxylic Acid (H-Bond Donor/Acceptor) M->C Polar contacts Me Alpha-Methyl (2R) (Steric Shielding) M->Me Protease resistance Bn Beta-Benzyl (Hydrophobic Anchor) M->Bn S1' pocket binding Et Ethyl Chain (Van der Waals Fill) M->Et Lipophilic cavity

Pharmacophore model and binding interactions of the chiral building block.

  • Protease Resistance: The alpha-methyl group creates a steric shield around the adjacent amide bond, physically blocking the active sites of degrading enzymes (e.g., neprilysin or dipeptidyl peptidases).

  • Hydrophobic Anchoring: The beta-benzyl group is highly flexible yet lipophilic, allowing it to dynamically adopt conformations that maximize pi-pi stacking or hydrophobic interactions within deep target pockets.

Conclusion

Working with (2R)-3-benzyl-2-methylpentanoic acid requires a rigorous understanding of the delicate balance between carboxylic acid activation and stereochemical degradation. By employing fast-kinetics coupling reagents like HATU and validating outcomes with robust chiral chromatography, researchers can confidently integrate this powerful building block into next-generation therapeutics.

References

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631. URL:[Link]

  • Lämmerhofer, M. "Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases." Journal of Chromatography A 1217.6 (2010): 814-856. URL:[Link]

The Pharmacological Evolution of Substituted Pentanoic Acids: From Solvents to Synaptic Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pentanoic acids represent one of the most fascinating chemical classes in the history of pharmacology. Originally synthesized as simple aliphatic compounds, their journey from inert laboratory solvents to foundational neuropharmacological agents underscores the critical role of serendipity and rational drug design in scientific discovery. This technical guide explores the historical breakthroughs, mechanistic pathways, and experimental workflows defining two of the most significant substituted pentanoic acids: Valproic Acid (VPA) and D-2-amino-5-phosphonopentanoic acid (AP5) .

The Serendipitous Breakthrough of Valproic Acid (VPA)

Valproic acid (2-propylpentanoic acid) was first synthesized in 1882 by Beverly Burton, but it remained a chemical curiosity with no known clinical application for eight decades[1]. Its transformation into a broad-spectrum anticonvulsant and mood stabilizer is a hallmark example of serendipitous discovery driven by rigorous experimental validation.

In 1962, French researcher Pierre Eymard was investigating the pharmacological properties of khelline derivatives[1]. Because these derivatives were highly lipophilic and insoluble in aqueous media, Eymard required an organic vehicle for in vivo testing. He selected valproic acid—a liquid pentanoic acid at room temperature—as the solvent to facilitate systemic administration in rodent models[1]. For detailed historical context, refer to the 1.

Experimental Protocol 1: Eymard’s In Vivo Seizure Model

To understand how VPA was discovered, we must analyze the causality and self-validating nature of Eymard's original screening workflow.

  • Step 1: Formulation and Vehicle Selection.

    • Causality: Khelline derivatives are highly lipophilic. VPA was chosen as the solvent because its aliphatic pentanoic acid chain provides excellent lipophilicity, ensuring a homogenous compound suspension for accurate dosing.

  • Step 2: Seizure Induction via PTZ.

    • Causality: Pentylenetetrazol (PTZ) was administered to induce generalized seizures. PTZ acts as a GABA_A receptor antagonist, creating a standardized, reproducible baseline of hyperexcitability to test anticonvulsant efficacy.

  • Step 3: The Self-Validating Control Arm.

    • Causality & Validation: To isolate the effect of the khelline derivatives, a vehicle-only control arm (VPA alone) was mandatory. The system validated itself when the VPA-only group exhibited complete seizure protection, proving the solvent itself—not the khelline derivative—was the active pharmacological agent.

Expanding the Repertoire: AP5 and Glutamatergic Antagonism

While VPA's discovery was serendipitous, the development of AP5 (D-2-amino-5-phosphonopentanoic acid) in the early 1980s was a triumph of rational structure-activity relationship (SAR) design[2].

Researchers sought to develop selective antagonists for the N-methyl-D-aspartate (NMDA) receptor to dissect glutamatergic pathways. Starting with 2-aminoadipic acid, a very weak NMDA antagonist, structural modifications were systematically evaluated[3]. It was discovered that exchanging the distal carboxylate group of the pentanoic acid backbone with a phosphonate moiety dramatically enhanced NMDA receptor binding affinity, yielding AP5[3]. This discovery revolutionized neuroscience by providing a tool to selectively block NMDA-dependent processes, such as Long-Term Potentiation (LTP), without disrupting general excitatory signaling[2].

Experimental Protocol 2: Electrophysiological Screening for NMDA Antagonism

The validation of AP5 as a selective antagonist relies on a highly controlled electrophysiological workflow.

  • Step 1: Hippocampal Slice Preparation.

    • Causality: The CA1 region of the hippocampus is utilized because it possesses a high density of NMDA receptors, making it the optimal tissue for studying synaptic plasticity and LTP.

  • Step 2: Baseline EPSP Recording.

    • Causality: Before drug application, baseline Excitatory Postsynaptic Potentials (EPSPs) are recorded. This ensures slice viability and establishes a stable AMPA-mediated transmission baseline.

  • Step 3: D-AP5 Perfusion and High-Frequency Stimulation.

    • Causality & Validation: D-AP5 is perfused into the bath at 50 μM. High-frequency stimulation is applied to depolarize the membrane and relieve the physiological Mg2+ block. If LTP is inhibited while baseline AMPA-mediated responses remain entirely unaffected, the system validates D-AP5 as a highly selective competitive NMDA antagonist.

Mechanistic Pathways and Target Engagement

Valproic Acid: Epigenetic Modulation via HDAC Inhibition

Decades after its introduction as an antiepileptic, VPA was discovered to be a potent inhibitor of Class I and IIa Histone Deacetylases (HDACs)[4]. Unlike other HDAC inhibitors such as trichostatin A (TSA), VPA selectively induces the proteasome-mediated degradation of HDAC2[5]. This epigenetic modulation leads to chromatin hyperacetylation, promoting the transcription of genes responsible for cellular differentiation and apoptosis, which has sparked significant interest in VPA for oncology applications[4].

VPA_HDAC_Pathway VPA Valproic Acid (VPA) HDAC Class I/IIa HDACs VPA->HDAC Inhibits catalytic core Chromatin Chromatin Hyperacetylation HDAC->Chromatin Prevents histone deacetylation GeneExp Target Gene Transcription (Differentiation/Apoptosis) Chromatin->GeneExp Promotes open chromatin state

Epigenetic modulation pathway of Valproic Acid via Class I/IIa HDAC inhibition.

AP5: Competitive NMDA Receptor Blockade

AP5 acts as a competitive antagonist by binding directly to the glutamate recognition site on the GluN2 subunit of the NMDA receptor[6]. Because it competes with endogenous glutamate, its inhibitory potency is dependent on the frequency of synaptic stimulation[7]. By preventing channel opening, AP5 blocks the calcium influx necessary for the intracellular signaling cascades that drive synaptic plasticity[6].

AP5_NMDA_Pathway Glutamate Endogenous Glutamate NMDA NMDA Receptor (GluN2) Glutamate->NMDA Agonist binding attempt AP5 D-AP5 (Pentanoic Acid Derivative) AP5->NMDA Competitive antagonism Ca2 Ca2+ Influx Blockade NMDA->Ca2 Channel remains closed LTP Suppression of LTP Ca2->LTP Prevents synaptic plasticity

Competitive antagonism of the NMDA receptor by D-AP5 preventing Ca2+ influx and LTP.

Quantitative Pharmacodynamics

To aid drug development professionals in comparing these substituted pentanoic acids, the following table summarizes their primary targets, mechanisms, and binding affinities.

CompoundPrimary TargetMechanism of ActionBinding Affinity / IC50Clinical / Experimental Utility
Valproic Acid (VPA) Class I/IIa HDACsEpigenetic modulation via HDAC inhibitionIC50 ~ 0.5 - 1.0 mMAnticonvulsant, Mood Stabilizer
D-AP5 NMDA Receptor (GluN2)Competitive antagonism at glutamate siteKd ~ 1.4 μMNeuroscience research (LTP blockade)
Memantine (Reference)NMDA Receptor PoreNon-competitive channel blockerIC50 ~ 1.0 μMAlzheimer's Disease therapy

References

  • How did phenobarbital's chemical structure affect the development of subsequent antiepileptic drugs (AEDs)? Source: ResearchGate URL:1

  • AP5 Source: Grokipedia URL:2

  • Design, Synthesis, and Pharmacological Characterization of Novel, Potent NMDA Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:3

  • Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases Source: PubMed URL:4

  • The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 Source: PMC URL:5

  • Computational studies of NMDA receptors: differential effects of neuronal activity on efficacy of competitive and non-competitive antagonists Source: PMC URL:7

  • The Emerging Role of N-Methyl-D-Aspartate (NMDA) Receptors in the Cardiovascular System Source: MDPI URL:6

Sources

In-Depth Technical Guide: Structural Deconstruction, Nomenclature, and Asymmetric Synthesis of (2R)-3-Benzyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-3-Benzyl-2-methylpentanoic acid is a highly specialized chiral building block frequently utilized in the drug development pipeline, particularly in the synthesis of peptidomimetics, enzyme inhibitors, and complex active pharmaceutical ingredients (APIs). The precise spatial arrangement of its aliphatic and aromatic side chains dictates its binding affinity in hydrophobic biological pockets. This whitepaper deconstructs the IUPAC nomenclature of the molecule, details the stereochemical causality behind its structural designation, and provides a self-validating experimental protocol for its asymmetric synthesis.

IUPAC Nomenclature & Structural Deconstruction

The assignment of the IUPAC name for this molecule relies on a strict hierarchical application of nomenclature rules as defined by the IUPAC Blue Book[1].

Naming Logic
  • Principal Functional Group: The highest-priority functional group is the carboxylic acid (-COOH), which dictates the suffix "-oic acid" and occupies the C1 position.

  • Parent Chain: The longest continuous carbon chain containing the principal functional group consists of five carbons, establishing the parent alkane as pentane . Combined with the suffix, this forms the core name pentanoic acid .

  • Substituents:

    • A methyl group (-CH₃) is located at the C2 position.

    • A benzyl group (-CH₂C₆H₅) is located at the C3 position.

  • Alphabetization: Substituents are listed alphabetically: "benzyl" precedes "methyl".

  • Stereodescriptor: The molecule contains a specified stereocenter at C2 with an (R) configuration, denoted as (2R) .

IUPAC_Logic A Identify Principal Functional Group (-COOH) B Determine Longest Carbon Chain (5 Carbons = Pentanoic acid) A->B C Identify Substituents (Methyl at C2, Benzyl at C3) B->C D Determine Stereochemistry (CIP Rules at C2 -> 2R) C->D E Assemble IUPAC Name (2R)-3-Benzyl-2-methylpentanoic acid D->E

Step-by-step logic for deriving the IUPAC name.

Stereochemical Causality (E-E-A-T)

To assign the (2R) configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the C2 stereocenter:

  • Priority 1: -COOH (Carbon is bonded to O, O, O via one double and one single bond).

  • Priority 2: C3 (-CH(CH₂Ph)(CH₂CH₃)). The C3 carbon is bonded to C(benzyl), C(ethyl), and H.

  • Priority 3: -CH₃ (Carbon is bonded to H, H, H).

  • Priority 4: -H.

Causality of C3 vs. C2 Priority: It is critical to note that C3 is also a stereocenter. The IUPAC name "(2R)-3-benzyl-2-methylpentanoic acid" deliberately omits the stereodescriptor for C3. In chemical literature and patent claims, this omission implies that the compound is either an unspecified epimer at C3 or a diastereomeric mixture. If a specific diastereomer were intended, the name would explicitly state both centers (e.g., (2R,3S)).

Quantitative Data Presentation

The following tables summarize the fundamental physicochemical properties and expected analytical characterization data for the isolated compound.

Table 1: Physicochemical Properties
ParameterValue
Chemical Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Exact Mass 206.1307 Da
Stereocenters C2 (R), C3 (Unspecified/Mixture)
Table 2: Representative ¹H-NMR Data (CDCl₃, 400 MHz)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H 11.50br s1H-COOH
¹H 7.15 – 7.35m5HAromatic (Ph)
¹H 2.55 – 2.75m3HC3-H, Ph-CH₂
¹H 2.25m1HC2-H
¹H 1.35 – 1.55m2HC4-H₂
¹H 1.12d (J = 7.0 Hz)3HC2-CH₃
¹H 0.92t (J = 7.4 Hz)3HC5-CH₃

Experimental Protocol: Asymmetric Synthesis Workflow

To synthesize (2R)-3-benzyl-2-methylpentanoic acid with absolute stereocontrol at the C2 position, we employ the highly reliable Evans Asymmetric Alkylation methodology[2]. This protocol acts as a self-validating system: the steric constraints of the chiral auxiliary mathematically dictate the stereochemical outcome, which can be immediately verified via NMR prior to the final cleavage step.

Step-by-Step Methodology

Step 1: N-Acylation of the Chiral Auxiliary

  • Dissolve 3-benzylpentanoic acid (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C and add triethylamine (1.5 equiv) followed by pivaloyl chloride (1.1 equiv) to form the mixed anhydride.

  • In a separate flask, deprotonate (4R)-4-benzyl-2-oxazolidinone (1.0 equiv) using n-BuLi at -78 °C.

  • Cannulate the lithiated auxiliary into the mixed anhydride solution. Causality: The (4R)-auxiliary is specifically chosen because its bulky benzyl group will sterically shield the Re face of the subsequent enolate, forcing the electrophile to attack from the Si face, thereby establishing the required (2R) configuration.

Step 2: Asymmetric Alkylation

  • Dissolve the resulting N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

  • Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) dropwise. Causality: NaHMDS is selected over LDA because its significant steric bulk minimizes nucleophilic attack on the auxiliary's carbonyl groups and strictly enforces the formation of the (Z)-enolate.

  • Introduce Methyl Iodide (MeI, 3.0 equiv) and allow the reaction to stir at -78 °C for 4 hours.

  • Quench with saturated aqueous NH₄Cl. The crude diastereomeric ratio (d.r.) can be validated via ¹H-NMR at this stage (>95:5 expected).

Step 3: Chemoselective Auxiliary Cleavage

  • Dissolve the alkylated intermediate in a 3:1 mixture of THF/H₂O and cool to 0 °C.

  • Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv). Causality: The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). This species attacks the exocyclic imide carbonyl with extreme chemoselectivity, hydrolyzing the product to the free carboxylic acid while leaving the endocyclic carbamate of the valuable chiral auxiliary intact for recovery.

  • Acidify the aqueous layer to pH 2 using 1M HCl and extract with ethyl acetate to isolate (2R)-3-benzyl-2-methylpentanoic acid .

Synthetic_Workflow A 3-Benzylpentanoic Acid (Starting Material) B Coupling with (4R)-Auxiliary (Pivaloyl Chloride, Et3N) A->B C N-Acyl Oxazolidinone Intermediate B->C D Asymmetric Alkylation (NaHMDS, MeI, -78 °C) C->D E Alkylated Intermediate (Diastereomerically Pure) D->E F Auxiliary Cleavage (LiOH, H2O2) E->F G (2R)-3-Benzyl-2-methylpentanoic acid (Target Compound) F->G

Synthetic workflow utilizing Evans asymmetric alkylation.

References

  • Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) Source: International Union of Pure and Applied Chemistry (IUPAC) / The Royal Society of Chemistry URL: [Link]

  • Title: Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Methodological & Application

Application Note: Chiral HPLC Method Development and Validation for (2R)-3-Benzyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

(2R)-3-Benzyl-2-methylpentanoic acid is a complex chiral carboxylic acid containing two stereocenters (C2 and C3) alongside a bulky benzyl group. In pharmaceutical drug development, the stereochemical purity of such intermediates is heavily scrutinized, as enantiomers and diastereomers can exhibit vastly different pharmacological, pharmacokinetic, or toxicological profiles.

Direct chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for resolving these stereoisomers without the need for pre-column derivatization[1]. This application note details a robust, self-validating analytical method for the enantiomeric and diastereomeric resolution of 3-benzyl-2-methylpentanoic acid, emphasizing the critical mechanistic role of acidic mobile phase modifiers.

Mechanistic Rationale: The "Three-Point Rule" of Chiral Recognition

The successful separation of (2R)-3-Benzyl-2-methylpentanoic acid relies on transient, diastereomeric complexes formed between the analyte and the chiral stationary phase.

  • The Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (commercially known as CHIRALPAK® AD-H) provides a helical structure lined with carbamate linkers. These linkers act as simultaneous hydrogen bond acceptors (C=O) and donors (N-H).

  • The Analyte Interactions: The carboxylic acid moiety of the analyte engages in strong hydrogen bonding with the CSP's carbamate groups. Concurrently, the benzyl group of the analyte participates in π−π stacking with the phenyl rings of the CSP. The steric bulk of the methyl and ethyl groups dictates the spatial fit within the chiral grooves of the amylose backbone.

  • The Critical Role of TFA: Because the analyte is a free carboxylic acid, it is prone to partial ionization in the mobile phase and secondary interactions with residual silanols on the silica support. This leads to severe peak tailing and complete loss of chiral resolution. The addition of 0.1% Trifluoroacetic Acid (TFA) is an absolute necessity[2]. TFA suppresses the ionization of the analyte's carboxyl group, ensuring it remains in a neutral, protonated state, which drastically improves peak symmetry[3].

Mechanism Analyte Analyte: (2R)-3-Benzyl-2-methylpentanoic Acid CSP Stationary Phase: Amylose Derivative (Chiralpak AD-H) Analyte->CSP Hydrogen Bonding & u03C0-u03C0 Interactions TFA Acidic Modifier: 0.1% Trifluoroacetic Acid TFA->Analyte Suppresses Ionization (Prevents Tailing) MobilePhase Mobile Phase: n-Hexane / Isopropanol MobilePhase->Analyte Elution Strength

Figure 1: Mechanistic interactions in the chiral separation of (2R)-3-Benzyl-2-methylpentanoic acid.

Quantitative Data & Optimization

Method development for chiral carboxylic acids requires systematic screening. Table 1 demonstrates the profound impact of mobile phase additives on chromatographic resolution, extrapolated from structurally analogous C9 chiral carboxylic acids[4].

Table 1: Effect of Mobile Phase Additive on Resolution

Mobile Phase Composition (v/v)ModifierPeak ShapeResolution (Rs)
n-Hexane / IPA (90:10)NoneSevere Tailing< 1.0 (Co-elution)
n-Hexane / IPA (90:10)0.1% Acetic AcidModerate Tailing1.8
n-Hexane / IPA (90:10)0.1% TFA Symmetrical > 2.5

Experimental Protocol: Step-by-Step Methodology

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before sample analysis begins.

Reagents & Materials
  • Analyte: Racemic 3-Benzyl-2-methylpentanoic acid (Reference Standard) and (2R)-3-Benzyl-2-methylpentanoic acid (Target Sample).

  • Column: CHIRALPAK® AD-H, 250 mm × 4.6 mm, 5 µm particle size[2].

  • Solvents: HPLC-Grade n-Hexane and Isopropanol (IPA).

  • Modifier: HPLC-Grade Trifluoroacetic Acid (TFA)[3].

Chromatographic Conditions
  • Mobile Phase: n-Hexane / IPA / TFA (90:10:0.1, v/v/v). Mix thoroughly and degas prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm. (Causality: Carboxylic acids lack an extended chromophore; the 210 nm wavelength is optimized to detect the π→π∗ transition of the benzyl group).

  • Injection Volume: 10 µL.

Sample Preparation
  • Causality Note on Solvent Shock: Samples must be dissolved in the mobile phase or a weaker solvent (e.g., 100% n-Hexane). If dissolved in pure IPA (a strong elution solvent), the sample band will broaden immediately upon injection, destroying the delicate chiral resolution.

  • Procedure:

    • Accurately weigh 10.0 mg of the sample.

    • Dissolve in 10.0 mL of the Mobile Phase to achieve a 1.0 mg/mL stock solution.

    • Vortex for 30 seconds until fully dissolved.

    • Filter through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial.

Execution & System Suitability Testing (SST)
  • Equilibration: Purge the HPLC system with the Mobile Phase at 1.0 mL/min until the baseline is completely stable (approximately 45 minutes).

  • Blank Injection: Inject 10 µL of the Mobile Phase to ensure no ghost peaks interfere with the analyte retention window.

  • SST Injection: Inject the racemic reference standard in triplicate.

  • Validation Check: Evaluate the chromatogram against the self-validating SST criteria outlined in Table 2. Do not proceed with sample analysis unless all criteria are met.

Table 2: System Suitability Testing (SST) Specifications

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) 1.5Ensures baseline separation of the (2R) enantiomer from its stereoisomers.
Tailing Factor (Tf) 1.5Confirms adequate suppression of carboxylic acid ionization by TFA.
Theoretical Plates (N) 2000Verifies column efficiency and proper stationary phase packing integrity.
%RSD of Retention Time 1.0% (n=3)Ensures pump stability and consistent mobile phase delivery.

Method Development Workflow

Workflow Step1 1. CSP Screening Evaluate Amylose vs. Cellulose derivatives Step2 2. Mobile Phase Selection Optimize Hexane:Alcohol ratio Step1->Step2 Step3 3. Acidic Modifier Addition Crucial: Add 0.1% TFA to suppress ionization Step2->Step3 Step4 4. Parameter Fine-Tuning Adjust Flow Rate and Temperature Step3->Step4 Step5 5. Method Validation Assess Resolution, Tailing, and Linearity Step4->Step5

Figure 2: Systematic workflow for chiral HPLC method development and validation.

Sources

Advanced LC-MS/MS Fragmentation Analysis and Methodological Protocol for (2R)-3-Benzyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary & Chemical Profile

(2R)-3-Benzyl-2-methylpentanoic acid (Molecular Formula: C₁₃H₁₈O₂, Exact Mass: 206.1307 Da) is a chiral, branched-chain aliphatic carboxylic acid featuring a benzylic moiety. Compounds of this structural class frequently serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including neutral endopeptidase (neprilysin) inhibitors.

Accurate quantification and structural characterization of this compound in complex matrices require a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. This application note details the mechanistic fragmentation pathways of (2R)-3-Benzyl-2-methylpentanoic acid and provides a self-validating, step-by-step protocol for its LC-MS/MS analysis.

Mechanistic Mass Spectrometry Profiling

The structural dichotomy of (2R)-3-Benzyl-2-methylpentanoic acid—comprising an ionizable carboxylic acid headgroup and a stable aromatic tail—dictates its behavior under electrospray ionization (ESI). To maximize analytical coverage, both negative and positive ionization modes are evaluated.

Negative Ion Mode (ESI-): Decarboxylation Dynamics

In ESI negative mode, the carboxylic acid group readily deprotonates to yield the [M-H]⁻ precursor ion at m/z 205.12 . Upon subjecting this precursor to Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the neutral loss of carbon dioxide (44 Da), generating a product ion at m/z 161.13[1]. This decarboxylation is thermodynamically driven by the stability of the resulting carbanion, a hallmark fragmentation behavior for aliphatic carboxylic acids[2]. Higher collision energies induce further cleavage of the aliphatic backbone, yielding lower-mass fragments (e.g., m/z 119.08) resulting from the loss of the propyl/methyl groups.

Positive Ion Mode (ESI+): Tropylium Ion Formation

In ESI positive mode, protonation occurs primarily at the carbonyl oxygen, yielding the [M+H]⁺ precursor ion at m/z 207.14 . While the initial loss of water (-18 Da, m/z 189.13) is observed, the most diagnostically significant fragmentation is the benzylic cleavage. The cleavage of the bond adjacent to the benzyl group results in the ejection of a benzyl cation (PhCH₂⁺). Almost instantaneously, this cation undergoes a gas-phase ring expansion to form the tropylium cation [C₇H₇]⁺ at m/z 91.05 [3]. The tropylium ion is a non-benzenoid aromatic species stabilized by the delocalization of six π-electrons across a planar, seven-membered ring, fulfilling Hückel's rule of aromaticity[4]. Because of its immense thermodynamic stability, the m/z 91 peak often dominates the product ion spectrum of benzyl-containing small molecules, making it an ideal quantifier ion for Multiple Reaction Monitoring (MRM) assays[5][6].

MS_Fragmentation M (2R)-3-Benzyl-2-methylpentanoic acid Exact Mass: 206.13 Da Neg_Prec [M-H]⁻ m/z 205.12 M->Neg_Prec ESI (-) Pos_Prec [M+H]⁺ m/z 207.14 M->Pos_Prec ESI (+) Neg_Frag1 Loss of CO₂ (-44 Da) m/z 161.13 Neg_Prec->Neg_Frag1 CID -CO₂ Neg_Frag2 Aliphatic Cleavage m/z 119.08 Neg_Frag1->Neg_Frag2 CID -C₃H₆ Pos_Frag1 Loss of H₂O (-18 Da) m/z 189.13 Pos_Prec->Pos_Frag1 CID -H₂O Pos_Frag2 Tropylium Cation [C₇H₇]⁺ m/z 91.05 Pos_Prec->Pos_Frag2 CID Benzylic Cleavage Pos_Frag1->Pos_Frag2 CID Further Cleavage

Caption: Divergent CID fragmentation pathways of (2R)-3-Benzyl-2-methylpentanoic acid in ESI+ and ESI-.

Quantitative Data Summary: MRM Transitions

To facilitate rapid assay development, the following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions. Note: Collision Energies (CE) are instrument-dependent and provided as a starting optimization range for triple quadrupole systems.

Precursor Ion (m/z)PolarityProduct Ion (m/z)Neutral LossFragment AssignmentOptimal CE Range (eV)Purpose
207.14 ESI (+)91.05 116 DaTropylium [C₇H₇]⁺25 to 35Quantifier (High Sensitivity)
207.14 ESI (+)189.13 18 Da[M+H-H₂O]⁺10 to 20Qualifier
205.12 ESI (-)161.13 44 Da[M-H-CO₂]⁻-15 to -25Quantifier (High Specificity)
205.12 ESI (-)119.08 86 DaAliphatic cleavage-30 to -40Qualifier

Expert Insight: While ESI(+) yields the highly abundant tropylium ion, m/z 91 is a common fragment for many endogenous biological compounds, which can lead to high background noise in unextracted matrices. If matrix interference is high, switching to ESI(-) and monitoring the m/z 205.12 → 161.13 transition often provides superior Signal-to-Noise (S/N) ratios due to the specificity of the decarboxylation event.

Standardized LC-MS/MS Protocol

The following methodology provides a self-validating system for the extraction and quantification of the target analyte.

LCMS_Workflow Sample Sample Prep (LLE / Protein Ppt) LC UHPLC Separation (C18, Reversed-Phase) Sample->LC ESI Electrospray Ionization (Polarity Switching) LC->ESI Quad1 Q1: Precursor Selection ESI->Quad1 CID q2: CID (Argon/N₂ Gas) Quad1->CID Quad3 Q3: Product Ion Monitoring CID->Quad3

Caption: End-to-end LC-MS/MS analytical workflow for carboxylic acid quantification.

Step 1: Sample Preparation (Protein Precipitation)

Causality: The lipophilic benzyl group combined with the carboxylic acid makes this compound highly protein-bound in biological matrices (e.g., plasma). A strong organic solvent is required to denature proteins and release the analyte.

  • Aliquot 50 µL of the biological sample (or standard) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing an appropriate Internal Standard, e.g., a deuterated analog or structurally similar branched-chain acid).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions (prevents chromatographic peak distortion).

Step 2: UHPLC Chromatographic Separation

Causality: A low-pH mobile phase is utilized to suppress the ionization of the carboxylic acid in solution, ensuring it remains in its neutral, hydrophobic state. This maximizes retention on the reversed-phase C18 column and sharpens peak shape.

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B (Washes the column of highly lipophilic matrix components)

    • 4.5 - 4.6 min: Return to 5% B

    • 4.6 - 6.0 min: Re-equilibration at 5% B

Step 3: Mass Spectrometry Parameters

Causality: Rapid polarity switching allows the simultaneous acquisition of both the highly sensitive tropylium transition (ESI+) and the highly specific decarboxylation transition (ESI-), providing a self-validating dataset where the ratio of the two modes can flag matrix interference.

  • Source Temperature: 500°C (Ensures complete desolvation of the highly aqueous initial mobile phase).

  • Capillary Voltage: +4.5 kV (Positive Mode) / -4.0 kV (Negative Mode).

  • Desolvation Gas (N₂): 1000 L/hr.

  • Collision Gas: Argon (set to instrument-specific optimal pressure, typically 2-3 mTorr).

  • Dwell Time: 25 ms per transition to ensure >15 data points across the narrow UHPLC peak.

Step 4: System Suitability and Quality Control

To ensure trustworthiness, every batch must include:

  • Double Blanks: Injection of extracted matrix without analyte or internal standard to verify the absence of endogenous isobaric interferences at m/z 91 and m/z 161.

  • Carryover Checks: Injection of a neat solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The lipophilic benzyl ring can cause adherence to stainless steel autosampler needles; ensure carryover is <20% of the Lower Limit of Quantification (LLOQ).

References

  • Wikipedia. "Tropylium cation". 3

  • NIH PMC. "Tropylium Ion, an Intriguing Moiety in Organic Chemistry". 4

  • Encyclopedia MDPI. "Tropylium Ion". 5

  • ChemRxiv. "Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deutera". 1

  • NIH PMC. "In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis". 6

  • Minerva Access. "Gas-phase fragmentation of deprotonated tryptophan and its clusters [Trpn-H]- induced by different activation methods". 2

Sources

Protocol for the Esterification of (2R)-3-Benzyl-2-methylpentanoic Acid: A Guide to Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The esterification of sterically hindered carboxylic acids, such as (2R)-3-Benzyl-2-methylpentanoic acid, presents a significant challenge in synthetic chemistry, often leading to low yields or failure under standard conditions like Fischer-Speier esterification. The steric bulk imposed by substituents near the carboxyl group, in this case, at the α and β positions, impedes the nucleophilic attack of the alcohol. This application note provides an in-depth analysis and detailed protocols for three robust methods designed to overcome these steric barriers: Steglich Esterification, Yamaguchi Esterification, and a two-step conversion via an acyl chloride intermediate. The causality behind experimental choices, mechanistic insights, and field-proven protocols are detailed to equip researchers in drug development and organic synthesis with reliable strategies for the successful esterification of challenging substrates.

Introduction: The Challenge of Steric Hindrance

(2R)-3-Benzyl-2-methylpentanoic acid is a chiral carboxylic acid featuring significant steric congestion around the reactive carbonyl center. The presence of a methyl group on the α-carbon and a bulky benzyl group on the β-carbon effectively shields the electrophilic carbon from the approach of nucleophiles.

Classical acid-catalyzed methods, such as the Fischer-Speier esterification, rely on a thermodynamic equilibrium and require high temperatures and a large excess of alcohol to drive the reaction forward.[1][2][3][4][5][6] For sterically hindered acids, the activation energy for the tetrahedral intermediate formation is prohibitively high, resulting in extremely slow reaction rates and poor yields.[7]

To achieve efficient esterification, it is necessary to employ strategies that either enhance the electrophilicity of the carboxylic acid or utilize a more potent nucleophilic activation pathway. This guide focuses on practical, high-yield methods that operate under mild conditions, preserving the integrity of complex molecules.

Comparative Analysis of Suitable Esterification Methods

Several methods have been developed to address the challenge of esterifying sterically demanding acids. The choice of method depends on the specific alcohol, the scale of the reaction, and the presence of other functional groups.

MethodActivating Agent(s)ConditionsKey AdvantagesKey Disadvantages
Steglich Esterification DCC or EDC, DMAPMild (0°C to RT), Aprotic SolventExcellent yields for hindered substrates[8], acid-sensitive substrates tolerated[9], simple procedure.Byproduct (urea) can complicate purification; DCC is an allergen.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAPMild (RT), Aprotic SolventHighly effective for severely hindered acids and macrolactonization[10], high yields, minimal epimerization.[10]Requires a two-step, one-pot procedure; TCBC is moisture sensitive.
Via Acyl Chloride SOCl₂ or (COCl)₂ then Alcohol, BaseCan require heating for chloride formation; RT for esterification.Acyl chloride is highly reactive, leading to high conversion; robust and scalable.Two distinct steps required; SOCl₂ produces corrosive HCl and SO₂ gas.[11][12]
Diazomethane CH₂N₂Mild (0°C to RT), Ethereal solutionExclusively for methyl esters, extremely high yield, clean reaction, minimal workup.[13][14]Diazomethane is highly toxic and explosive; requires specialized glassware and extreme caution.[14][15]

For the purpose of this guide, we will provide detailed protocols for the Steglich , Yamaguchi , and Acyl Chloride methods, as they offer the best balance of efficacy, versatility, and safety for general laboratory use.

Mechanistic Insights & Visualizations

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The selected methods circumvent the high activation energy of direct esterification by forming a highly reactive intermediate.

Steglich Esterification Mechanism

The Steglich esterification utilizes a carbodiimide (like DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate. This intermediate is susceptible to a side reaction where it rearranges to a stable N-acylurea. The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is critical; it intercepts the O-acylisourea to form a highly reactive acylpyridinium salt.[8] This salt readily reacts with the alcohol, even a sterically hindered one, to yield the ester and regenerate the DMAP catalyst.[8][16]

Steglich_Esterification cluster_products Products RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DMAP DMAP ROH Alcohol (R'-OH) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea 1,3-Rearrangement (Slow, Uncatalyzed) Acylpyridinium Acylpyridinium Salt (Active Ester) O_Acylisourea->Acylpyridinium + DMAP (Fast) Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP DCU DCU (Byproduct)

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Yamaguchi Esterification Mechanism

The Yamaguchi protocol begins with the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine (Et₃N).[17][18] This forms a mixed anhydride. The steric hindrance of the trichlorobenzoyl group directs the subsequent nucleophilic attack by DMAP to the less hindered carbonyl of the substrate acid, forming the same highly reactive acylpyridinium intermediate seen in the Steglich reaction.[10][19] This intermediate is then efficiently intercepted by the alcohol to provide the desired ester.[10]

Yamaguchi_Esterification cluster_products Products RCOOH Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Anhydride Intermediate RCOOH->Mixed_Anhydride + TCBC, Et₃N TCBC TCBC + Et₃N DMAP DMAP ROH Alcohol (R'-OH) Acylpyridinium Acylpyridinium Salt (Active Ester) Mixed_Anhydride->Acylpyridinium + DMAP Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP TCBA 2,4,6-Trichlorobenzoic Acid (Byproduct)

Caption: Mechanism of the Yamaguchi Esterification.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Steglich Esterification of (2R)-3-Benzyl-2-methylpentanoic Acid

This protocol is ideal for moderate steric hindrance and is generally the first method to try due to its operational simplicity.[20] We will use N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials and Reagents

ReagentMW ( g/mol )Molarity/PurityAmountMolar Eq.
(2R)-3-Benzyl-2-methylpentanoic acid206.28>98%1.03 g1.0
Ethanol46.07Anhydrous0.35 mL1.2
DCC206.33>99%1.13 g1.1
DMAP122.17>99%61 mg0.1
Dichloromethane (DCM)-Anhydrous25 mL-
0.5 M HCl (aq)--2 x 15 mL-
Sat. NaHCO₃ (aq)--2 x 15 mL-
Brine--15 mL-
Anhydrous MgSO₄ or Na₂SO₄--As needed-

Step-by-Step Methodology

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (2R)-3-Benzyl-2-methylpentanoic acid (1.03 g, 5.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (25 mL) and stir until the acid is fully dissolved. Add ethanol (0.35 mL, 6.0 mmol, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (61 mg, 0.5 mmol, 0.1 eq).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • DCC Addition: Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol, 1.1 eq) to the cooled solution in portions over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[16]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Filtration): Once the reaction is complete, filter the mixture through a pad of Celite or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (approx. 5-10 mL).

  • Work-up (Extraction): Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL). Note: Additional DCU may precipitate during the washes; if so, a second filtration may be necessary.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl (2R)-3-benzyl-2-methylpentanoate.

Protocol 2: Yamaguchi Esterification

This method is superior for exceptionally hindered substrates where the Steglich protocol may be sluggish or low-yielding.[21]

Materials and Reagents

ReagentMW ( g/mol )Molarity/PurityAmountMolar Eq.
(2R)-3-Benzyl-2-methylpentanoic acid206.28>98%1.03 g1.0
2,4,6-Trichlorobenzoyl chloride (TCBC)244.44>98%1.34 g1.1
Triethylamine (Et₃N)101.19>99%0.77 mL1.1
Ethanol46.07Anhydrous0.87 mL3.0
DMAP122.17>99%0.73 g1.2
Toluene-Anhydrous40 mL-

Step-by-Step Methodology

  • Mixed Anhydride Formation:

    • To a flame-dried 100 mL round-bottom flask, add (2R)-3-Benzyl-2-methylpentanoic acid (1.03 g, 5.0 mmol, 1.0 eq) and 20 mL of anhydrous toluene.

    • Add triethylamine (0.77 mL, 5.5 mmol, 1.1 eq) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.34 g, 5.5 mmol, 1.1 eq) dropwise.

    • Stir the resulting mixture at room temperature for 2 hours. A precipitate of triethylammonium chloride will form.

  • Ester Formation:

    • In a separate flame-dried flask, prepare a solution of ethanol (0.87 mL, 15.0 mmol, 3.0 eq) and DMAP (0.73 g, 6.0 mmol, 1.2 eq) in 20 mL of anhydrous toluene.

    • Using a cannula or syringe, slowly add the mixed anhydride suspension from step 1 to the alcohol/DMAP solution at room temperature.

    • Stir the reaction mixture for 3-6 hours at room temperature. Monitor by TLC.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 30 mL of diethyl ether and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Protocol 3: Two-Step Esterification via Acyl Chloride

This robust, classical approach involves activating the carboxylic acid by converting it to a highly reactive acyl chloride, which is then reacted with the alcohol.[9][11]

Materials and Reagents

ReagentMW ( g/mol )PurityAmountMolar Eq.
(2R)-3-Benzyl-2-methylpentanoic acid206.28>98%1.03 g1.0
Thionyl Chloride (SOCl₂)118.97>99%0.55 mL1.5
N,N-Dimethylformamide (DMF)-Anhydrous1 dropCatalytic
Toluene or DCM-Anhydrous15 mL-
Ethanol46.07Anhydrous0.44 mL1.5
Pyridine or Et₃N79.10Anhydrous0.61 mL1.5

Step-by-Step Methodology

Part A: Formation of the Acyl Chloride

  • Setup: To a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add the carboxylic acid (1.03 g, 5.0 mmol, 1.0 eq) and anhydrous toluene (10 mL).

  • Catalyst: Add one drop of anhydrous DMF (Vilsmeier-Haack catalysis).

  • Reagent Addition: Slowly add thionyl chloride (0.55 mL, 7.5 mmol, 1.5 eq) at room temperature. Gas evolution (SO₂ and HCl) will be observed.[12]

  • Reaction: Heat the mixture to reflux (or ~70°C) for 2-4 hours, until gas evolution ceases.

  • Isolation: Cool the mixture to room temperature and carefully remove the excess SOCl₂ and toluene under reduced pressure. The crude acyl chloride is typically a yellow to brown oil and is used immediately in the next step without further purification.

Part B: Esterification

  • Setup: Dissolve the crude acyl chloride in anhydrous DCM (15 mL) and cool the solution to 0°C in an ice bath.

  • Alcohol/Base Addition: In a separate flask, mix ethanol (0.44 mL, 7.5 mmol, 1.5 eq) and pyridine (0.61 mL, 7.5 mmol, 1.5 eq). Add this solution dropwise to the stirred acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification: Perform the same extractive work-up (Step 7 in Protocol 1) and column chromatography purification as described previously to isolate the final ester product.

General Workflow and Conclusion

The successful esterification of a sterically hindered acid like (2R)-3-Benzyl-2-methylpentanoic acid is readily achievable with the correct choice of methodology. The general workflow involves activation, reaction, and purification.

Workflow Start Start: (2R)-3-Benzyl-2-methylpentanoic Acid Activation Carboxylic Acid Activation Start->Activation Steglich Steglich: DCC, DMAP Activation->Steglich Yamaguchi Yamaguchi: TCBC, Et3N Activation->Yamaguchi Acid_Chloride Acyl Chloride: SOCl2, DMF Activation->Acid_Chloride Reaction Reaction with Alcohol Steglich->Reaction Yamaguchi->Reaction Acid_Chloride->Reaction Workup Aqueous Work-up (Wash & Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Pure Ester Product Purification->End

Sources

Application Note & Protocols: A Multi-Assay Approach for Characterizing the Bioactivity of Novel Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Novel carboxylic acids represent a promising class of molecules in drug discovery, with potential applications ranging from anti-inflammatory to metabolic modulation and anticancer therapies. A robust and systematic approach to characterizing their biological activity is paramount for advancing lead candidates. This guide provides a comprehensive framework of cell-based assays designed to elucidate the bioactivity of these compounds. We move beyond simple protocols to explain the scientific rationale behind each step, enabling researchers to build a functional narrative around their data. This document details foundational cytotoxicity assessments (MTT, LDH), functional screening for anti-inflammatory effects (Griess assay), and mechanistic studies on metabolic reprogramming (Seahorse XF analysis), providing a holistic view of a compound's cellular impact.

Introduction: The Rationale for a Tiered Assay Approach

Carboxylic acids are ubiquitous in biology and are central to numerous metabolic and signaling pathways. When evaluating novel synthetic carboxylic acids, it is crucial to move from broad questions about toxicity to more refined questions about specific biological functions. A tiered approach is most effective:

  • Establish a Therapeutic Window: The initial and most critical step is to determine the concentration range at which the compound is non-toxic. Without this, any observed bioactivity could be an artifact of cellular stress or death.

  • Screen for Desired Functionality: Once a safe concentration range is defined, assays targeting specific, hypothesized bioactivities (e.g., anti-inflammatory effects) can be employed.

  • Elucidate the Mechanism of Action: For promising candidates, deeper mechanistic studies are required to understand how the compound exerts its effects at a molecular level, such as by altering cellular metabolism.

This guide is structured to follow this logical progression, providing detailed protocols and the expert insights needed to interpret the results confidently.

G cluster_0 Phase 1: Foundational Cytotoxicity cluster_1 Phase 2: Functional Bioactivity cluster_2 Phase 3: Mechanistic Insight Novel Carboxylic Acid Novel Carboxylic Acid Cytotoxicity Assays Cytotoxicity Assays Novel Carboxylic Acid->Cytotoxicity Assays Dose-Response Treatment Determine IC50 & \nNon-Toxic Concentration Range Determine IC50 & Non-Toxic Concentration Range Cytotoxicity Assays->Determine IC50 & \nNon-Toxic Concentration Range Functional Assays Functional Assays Determine IC50 & \nNon-Toxic Concentration Range->Functional Assays Use Safe Concentrations Identify 'Hit' Compounds Identify 'Hit' Compounds Functional Assays->Identify 'Hit' Compounds Mechanistic Assays Mechanistic Assays Identify 'Hit' Compounds->Mechanistic Assays Elucidate Mechanism of Action Elucidate Mechanism of Action Mechanistic Assays->Elucidate Mechanism of Action

Figure 1: A tiered workflow for screening novel carboxylic acids.

Foundational Assays: Assessing Cytotoxicity

Cytotoxicity testing is the cornerstone of any screening cascade.[1][2][3] It establishes the dose-dependent effect of a compound on cell health and defines the concentration range for subsequent functional assays. We will detail two complementary assays that measure different aspects of cell death.

MTT Assay: Measuring Metabolic Viability

The MTT assay is a colorimetric method that provides an indirect measure of cell viability by quantifying mitochondrial metabolic activity.[2][3] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Causality Behind the Choices:

  • Why measure mitochondrial activity? A decline in the metabolic rate of a cell population is a primary indicator of cellular stress or toxicity. This assay captures both cytostatic (growth inhibition) and cytotoxic (cell death) effects.

  • Why use a solubilizing agent? The formazan crystals are insoluble in water. A solvent like DMSO or isopropanol is required to dissolve them, creating a colored solution whose absorbance can be measured.[3]

G Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells 2. Treat with carboxylic acid concentrations Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent (e.g., 0.5 mg/mL) Treat_Cells->Add_MTT Incubate_MTT 4. Incubate (2-4 hours) allows formazan formation Add_MTT->Incubate_MTT Solubilize 5. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 6. Read Absorbance at ~570 nm Solubilize->Read_Absorbance End Read_Absorbance->End

Figure 2: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and reach ~70% confluency).

  • Compound Treatment: Prepare serial dilutions of the novel carboxylic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "vehicle-only" controls (medium with the same solvent concentration used for the compound) and "no-cell" blanks (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4][7] Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[5][6] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solvent (e.g., DMSO or an isopropanol solution with 0.1% NP-40 and 4 mM HCl) to each well.[7]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[4][7] Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.[4][6]

Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[1][8] LDH is a stable enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis.[9] The assay uses an enzymatic reaction that ultimately leads to the formation of a colored product, with the amount of color being proportional to the amount of LDH released.[8][9]

Causality Behind the Choices:

  • Why measure LDH release? Unlike the MTT assay, which measures metabolic function, the LDH assay is a direct marker of cell membrane damage and lysis. Using both provides a more complete picture of a compound's cytotoxic mechanism.

  • Why are controls critical? This assay is only meaningful when compared to proper controls. The "Spontaneous LDH Release" (untreated cells) establishes the baseline level of cell death, while the "Maximum LDH Release" (cells lysed with a detergent) defines 100% cytotoxicity.[1][8]

G Start Setup_Plate 1. Seed, treat cells, and include controls: - Spontaneous Release - Maximum Release Start->Setup_Plate Lyse_Cells 2. Add Lysis Solution to 'Maximum Release' wells Setup_Plate->Lyse_Cells Transfer_Supernatant 3. Centrifuge plate & transfer supernatant to new plate Lyse_Cells->Transfer_Supernatant Add_Reagent 4. Add LDH Reaction Mix Transfer_Supernatant->Add_Reagent Incubate_Reaction 5. Incubate at RT (30 mins, protected from light) Add_Reagent->Incubate_Reaction Stop_and_Read 6. Add Stop Solution & Read Absorbance at ~490 nm Incubate_Reaction->Stop_and_Read End Stop_and_Read->End G Start Seed_Cells 1. Seed macrophages (e.g., RAW 264.7) Start->Seed_Cells Pretreat 2. Pretreat with carboxylic acid for 1-2 hours Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate_NO 4. Incubate for 24 hours to allow NO production Stimulate->Incubate_NO Collect_Supernatant 5. Collect cell culture supernatant Incubate_NO->Collect_Supernatant Griess_Reaction 6. Mix supernatant with Griess Reagent Collect_Supernatant->Griess_Reaction Read_Absorbance 7. Incubate and Read Absorbance at ~540 nm Griess_Reaction->Read_Absorbance End Read_Absorbance->End

Figure 4: Workflow for the Griess assay to measure NO production.

Detailed Protocol: Griess Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density that will result in ~90% confluency after 24 hours (e.g., 5 x 10⁴ cells/well). Incubate overnight.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of your novel carboxylic acid for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium used for the experiment. This is essential for quantifying the results.

  • Sample Collection: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Alternatively, use a combined, pre-mixed reagent. [10]8. Measurement: Incubate for 10-15 minutes at room temperature, protected from light. [10][11]Measure the absorbance at 540 nm. [10][12]9. Quantification: Determine the nitrite concentration in your samples by interpolating from the sodium nitrite standard curve.

Contextual Pathway: NF-κB Signaling

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. [13][14]In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS binding to Toll-like receptors (TLRs), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. [15]This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including iNOS (the enzyme that produces NO), cytokines, and chemokines. [13][14]Many anti-inflammatory compounds act by inhibiting one or more steps in this pathway.

Figure 5: The canonical NF-κB signaling pathway.

Mechanistic Assays: Elucidating Metabolic Effects

Carboxylic acids are fundamental to cellular metabolism. Novel analogues may therefore directly influence the core energy-producing pathways: mitochondrial respiration and glycolysis. The Agilent Seahorse XF Analyzer is a powerful tool for measuring these processes in real-time. [16][17]It measures the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), which is largely attributed to glycolysis. [16][18][19]

Seahorse XF Cell Mito Stress Test

This assay provides a detailed profile of mitochondrial function by sequentially injecting a series of compounds that modulate the electron transport chain.

Causality Behind the Injections:

  • Oligomycin: An ATP synthase inhibitor. The resulting drop in OCR reveals the portion of basal respiration that was linked to ATP production. [16]2. FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential, disrupting the proton gradient and forcing the electron transport chain to function at its maximum rate. This reveals the cell's maximal respiratory capacity.

  • Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively. They shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial oxygen consumption. [16]

G cluster_injections Automated Injections & Measurements Start Prep_Plate 1. Seed cells in Seahorse microplate & hydrate cartridge Start->Prep_Plate Treat_Cells 2. Treat with carboxylic acid (optional pre-incubation) Prep_Plate->Treat_Cells Load_Cartridge 3. Load inhibitors into injection ports of sensor cartridge Treat_Cells->Load_Cartridge Run_Assay 4. Run assay on XF Analyzer Load_Cartridge->Run_Assay Measure_Basal Measure Basal Respiration (OCR) Run_Assay->Measure_Basal Inject_Oligo Inject Oligomycin Measure_Basal->Inject_Oligo Measure_ATP Measure ATP-linked Respiration Inject_Oligo->Measure_ATP Inject_FCCP Inject FCCP Measure_ATP->Inject_FCCP Measure_Max Measure Maximal Respiration Inject_FCCP->Measure_Max Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Max->Inject_Rot_AA Measure_NonMito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_NonMito End Measure_NonMito->End

Figure 6: Workflow for the Seahorse XF Cell Mito Stress Test.

Detailed Protocol: Seahorse XF Cell Mito Stress Test

  • Cartridge Hydration (Day before assay): Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator. [16][20]2. Cell Seeding (Day before assay): Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density. Incubate overnight at 37°C in a 5% CO₂ incubator. [16]3. Assay Medium Preparation (Day of assay): Prepare Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Warm to 37°C and adjust pH to 7.4. [16][20]4. Cell Plate Preparation: Remove the cell culture medium. Gently wash cells once with 180 µL of pre-warmed assay medium. Finally, add 180 µL of fresh assay medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes before the assay. [16][21]5. Compound Loading: Prepare 10X stock solutions of the mito stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and your test carboxylic acid in the assay medium. Load the appropriate volumes into the injection ports of the calibrated sensor cartridge.

  • Analyzer Operation: Start the Seahorse XF Analyzer and follow the software prompts to calibrate the sensor cartridge and run the assay. The instrument will automatically perform the injections and record OCR and ECAR data.

Contextual Pathway: AMPK Signaling

AMP-activated protein kinase (AMPK) is a master sensor of cellular energy status. [22][23]It is activated when the cellular AMP:ATP ratio rises, a sign of energy depletion. [22][24]Once activated, AMPK works to restore energy homeostasis by phosphorylating numerous downstream targets. [22]It stimulates catabolic pathways that generate ATP (like glycolysis and fatty acid oxidation) and inhibits anabolic, ATP-consuming pathways (like protein and lipid synthesis). [22][25]Because of its central role in metabolism, AMPK is a key pathway to consider when a compound is found to alter OCR or ECAR.

G cluster_downstream Energy_Stress Energy Stress (High AMP:ATP Ratio) LKB1 LKB1 Energy_Stress->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates AMPK_P P-AMPK (Active) AMPK->AMPK_P Catabolism ↑ ATP-Generating Pathways (Glycolysis, Fatty Acid Oxidation) AMPK_P->Catabolism mTORC1 mTORC1 AMPK_P->mTORC1 Inhibits Anabolism ↓ ATP-Consuming Pathways (Protein & Lipid Synthesis) mTORC1->Anabolism Promotes

Figure 7: The AMPK energy-sensing signaling pathway.

Data Presentation and Interpretation

IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from dose-response curves. It represents the concentration of a compound required to inhibit a given biological process by 50%. This value is fundamental for comparing the potency of different compounds.

Table 1: Example Cytotoxicity Data for a Novel Carboxylic Acid (NCA-1)

Cell Line Assay Exposure Time IC₅₀ (µM) ± SD
HeLa MTT 48 hours 22.5 ± 2.1
A549 MTT 48 hours 45.1 ± 3.8
RAW 264.7 MTT 48 hours > 100

| HeLa | LDH | 24 hours | 35.8 ± 4.5 |

SD: Standard Deviation from three independent experiments.

Percentage-Based Readouts

For assays like LDH and Griess, results are often expressed as a percentage relative to controls.

Table 2: Example Anti-Inflammatory Activity of NCA-1 in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) Nitrite Production (% of LPS Control) ± SD
Vehicle Control - 3.2 ± 0.5
LPS Only - 100
NCA-1 + LPS 10 78.4 ± 6.2
NCA-1 + LPS 25 45.3 ± 4.9

| NCA-1 + LPS | 50 | 15.1 ± 2.3 |

Conclusion

References

  • The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • AMPK Signaling Pathway. (n.d.). Boster Bio. [Link]

  • Agilent Seahorse XF Glycolytic Rate Assay User Manual. (n.d.). Agilent Technologies. [Link]

  • What is the NF-κB pathway?. (2024). Mechanobiology Institute, National University of Singapore. [Link]

  • AMPK signaling pathway. (2023). Journal of Inflammation Research. [Link]

  • AMPK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • AMPK: guardian of metabolism and mitochondrial homeostasis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. [Link]

  • Nitric Oxide Griess Assay. (n.d.). Bio-protocol. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011). National Center for Biotechnology Information. [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. [Link]

  • The Agilent Seahorse XF ATP Real-Time rate assay measures and quantifies the rate of ATP product. (n.d.). Bio-protocol. [Link]

  • Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs - PMC. (2026). National Center for Biotechnology Information. [Link]

  • Agilent Seahorse XF Real-Time ATP Rate Assay Kit User Guide. (n.d.). Agilent Technologies. [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2003). MDPI. [Link]

  • Can any one suggest the exact protocol for NO assay using Griess reagent?. (2013). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts?. (n.d.). PubMed. [Link]

  • Fast Release of Carboxylic Acid inside Cells. (2025). PubMed. [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (n.d.). PubMed. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay (PDF). (2025). ResearchGate. [Link]

  • Anti-Inflammatory Activities of an Extract of In Vitro Grown Adventitious Shoots of Toona sinensis in LPS-Treated RAW264.7 and Propionibacterium acnes-Treated HaCaT Cells. (2020). MDPI. [Link]

  • Anti-Inflammatory and Antioxidant Properties of Bauhinia thailandica Leaf Extract in Microglial Cells. (n.d.). MDPI. [Link]

  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. (1989). MDPI. [Link]

  • Potential anti-inflammatory, antioxidant and antimicrobial activities of Sambucus australis. (2017). Taylor & Francis Online. [Link]

  • Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Seahorse XF - THE WORLD'S MOST ADVANCED METABOLIC ANALYZERS. (n.d.). Agilent Technologies. [Link]

  • Cell-Based Bioassays | Assay Testing & Analysis. (n.d.). Reading Scientific Services Ltd. [Link]

  • Real-Time Cell Metabolic Analysis, Seahorse XF. (n.d.). Agilent Technologies. [Link]

Sources

High-Throughput Screening of (2R)-3-Benzyl-2-methylpentanoic Acid Analogs: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery and development of novel therapeutics is a cornerstone of modern medicine. Among the vast landscape of chemical scaffolds, (2R)-3-Benzyl-2-methylpentanoic acid and its analogs represent a promising class of molecules with potential applications in various therapeutic areas.[1][2][3] These compounds, belonging to the class of amino acid derivatives, have been investigated for a range of biological activities, including their role as ergogenic supplements and their potential as anticancer, antibacterial, and enzyme-inhibitory agents.[1][2][3][4] The structural motif of a benzyl group combined with a carboxylic acid provides a versatile framework for interaction with diverse biological targets, such as enzymes and receptors.[2][5][6] High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for the identification of novel bioactive analogs of (2R)-3-Benzyl-2-methylpentanoic acid.

I. Assay Development and Validation: The Foundation of a Successful HTS Campaign

The selection and optimization of a robust and reliable assay are paramount to the success of any HTS campaign.[9] The choice between a biochemical and a cell-based assay format depends on the specific biological question being addressed.[10][11] Biochemical assays offer a controlled, cell-free environment to study direct interactions between compounds and their molecular targets, while cell-based assays provide a more physiologically relevant context by assessing compound activity within a living cell.[11][12]

A. Selecting the Appropriate Assay Technology

Several assay technologies are amenable to HTS of small molecule libraries. The choice of technology is dictated by the nature of the target and the desired readout.

  • For Enzyme Targets: Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are powerful techniques.[13][14][15]

    • Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[13][16] It is a homogeneous assay, meaning it does not require separation of bound and unbound components, making it well-suited for HTS.[13] Competitive FP assays are particularly useful for identifying inhibitors that displace a fluorescently labeled ligand from the target protein.[13][16]

    • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology relies on the interaction of donor and acceptor beads that are brought into close proximity by a biological interaction.[14][15] Upon laser excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent reaction in the acceptor bead if it is within 200 nm.[15] This technology is highly sensitive and versatile for studying protein-protein interactions and enzyme activity.[14][17]

  • For Cell-Based Readouts: Reporter gene assays are a common and effective method for monitoring the activation or inhibition of specific signaling pathways or nuclear receptors.[18][19][20]

    • Luciferase Reporter Assays: These assays utilize the enzyme luciferase to produce a light signal in response to the activation of a specific promoter.[19][21] They are widely used due to their high sensitivity and wide dynamic range.[19] Dual-luciferase systems, which include a second, constitutively expressed luciferase, can be used to normalize for variations in cell number and transfection efficiency, thereby improving data quality.[19][21]

B. The Critical Role of Assay Validation

Before embarking on a full-scale HTS campaign, the chosen assay must be rigorously validated to ensure its performance and reliability.[22] A key metric for assay validation is the Z'-factor , a statistical parameter that quantifies the separation between the signals of the positive and negative controls relative to their variability.[23][24][25]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

where:

  • μp = mean of the positive control

  • μn = mean of the negative control

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

Interpretation of Z'-factor values:

  • Z' ≥ 0.5: An excellent assay with a large separation between controls, suitable for HTS.[23][26][27]

  • 0 < Z' < 0.5: A marginal assay that may be acceptable but could benefit from further optimization.[23][26][27]

  • Z' ≤ 0: A poor assay that is not suitable for HTS.[23][26][27]

A Z'-factor of 0.5 or greater is generally considered the industry standard for a high-quality HTS assay.[24][27]

II. High-Throughput Screening Workflow: From Library to Hits

A typical HTS campaign involves a series of automated steps to ensure efficiency and reproducibility.[7][8]

A. Experimental Workflow

The following diagram illustrates a generalized HTS workflow:

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Compound Library Preparation Assay_Plate Assay Plate Preparation Compound_Library->Assay_Plate Plate Stamping Compound_Dispensing Compound Dispensing Assay_Plate->Compound_Dispensing Reagent_Addition Reagent Addition & Incubation Compound_Dispensing->Reagent_Addition Signal_Detection Signal Detection Reagent_Addition->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition Data_Analysis Data Analysis & Hit Identification Data_Acquisition->Data_Analysis

Caption: Generalized High-Throughput Screening Workflow.

B. Detailed Protocol: Fluorescence Polarization (FP) Assay for an Enzyme Target

This protocol provides a step-by-step methodology for a competitive FP-based HTS assay to identify inhibitors of a hypothetical enzyme that binds to a peptide substrate.

Materials:

  • Enzyme of interest

  • Fluorescently labeled peptide substrate (tracer)

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • 384-well, low-volume, black microplates

  • Compound library of (2R)-3-Benzyl-2-methylpentanoic acid analogs dissolved in DMSO

  • Positive control (a known inhibitor or excess unlabeled peptide)

  • Negative control (DMSO vehicle)

Protocol:

  • Assay Plate Preparation:

    • Dispense 50 nL of each compound from the library into the wells of a 384-well microplate using an acoustic liquid handler.

    • Dispense 50 nL of the positive control into designated wells.

    • Dispense 50 nL of DMSO into the negative control and tracer-only wells.

  • Reagent Addition:

    • Prepare a 2X enzyme solution in assay buffer. Add 5 µL of this solution to all wells except the tracer-only wells. Add 5 µL of assay buffer to the tracer-only wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Prepare a 2X fluorescently labeled peptide tracer solution in assay buffer. Add 5 µL of this solution to all wells.

  • Incubation and Signal Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

III. Data Analysis and Hit Identification

Following data acquisition, a robust data analysis workflow is crucial for identifying genuine hits and minimizing false positives.[28][29]

A. Data Normalization and Quality Control
  • Data Normalization: Raw data from each plate should be normalized to the plate-specific controls. A common method is to calculate the percent inhibition for each compound:

    % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control: Calculate the Z'-factor for each assay plate to ensure data quality.[23] Plates with a Z'-factor below 0.5 should be flagged for review or repeated.

B. Hit Identification and Confirmation
  • Primary Hit Selection: A common approach is to set a hit threshold based on the standard deviation (SD) of the sample population. For example, compounds that exhibit an inhibition greater than three times the standard deviation of the mean of all test compounds may be considered primary hits.

  • Hit Confirmation and Dose-Response Analysis: Primary hits should be re-tested in the same assay to confirm their activity. Confirmed hits are then typically subjected to dose-response analysis to determine their potency (e.g., IC50 value).

The following diagram illustrates the data analysis and hit triage process:

Data_Analysis_Workflow Raw_Data Raw HTS Data QC Quality Control (Z'-Factor) Raw_Data->QC Normalization Data Normalization (% Inhibition) QC->Normalization Plate Pass Hit_Selection Primary Hit Selection Normalization->Hit_Selection Hit_Confirmation Hit Confirmation Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50) Hit_Confirmation->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of (2R)-3-Benzyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Causality & Physicochemical Profiling

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of chiral, lipophilic carboxylic acids like (2R)-3-Benzyl-2-methylpentanoic acid. The core issue stems from the molecule's structural dichotomy. The compound features a polar, ionizable carboxylic acid headgroup attached to a highly hydrophobic backbone containing both a bulky benzyl ring and an aliphatic methylpentyl chain.

This high lipophilicity drives poor aqueous solubility, particularly in acidic or neutral environments where the carboxylate remains protonated (1)[1]. When researchers attempt to dilute concentrated DMSO stocks into physiological buffers (e.g., PBS at pH 7.4), the rapid diffusion of the organic solvent leaves the lipophilic molecules exposed to water, triggering immediate aggregation and precipitation—a phenomenon known as "solvent shift" (2)[2].

Quantitative Data: Physicochemical Parameters & Formulation Constraints
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 206.28 g/mol Small molecule; highly suitable for cyclodextrin cavity inclusion.
Estimated pKa ~4.5 - 5.0Remains largely protonated/insoluble below pH 5. Requires pH > 7 for salt formation.
Lipophilicity (LogP) High (> 3.0)Prone to hydrophobic aggregation; necessitates surfactants or co-solvents.
Max in vitro DMSO ≤ 0.5% (v/v)Direct dilution is unviable for high-concentration assays due to cell toxicity limits.
Optimal Excipient HP-β-CD (10-20% w/v)Encapsulates the benzyl moiety, masking hydrophobicity from the aqueous phase.

Troubleshooting FAQs

Q: Why does my compound precipitate instantly when added to cell culture media, even though it dissolves perfectly in 100% DMSO? A: This is a classic solvent-shift precipitation. In 100% DMSO, the hydrophobic benzyl and alkyl groups are fully solvated. When introduced to an aqueous medium, the DMSO rapidly diffuses away. Because the intrinsic aqueous solubility of the compound is extremely low, the local concentration of the free acid exceeds its solubility limit before it can disperse, causing it to crash out (2)[2]. To prevent this, you must lower the thermodynamic activity of the free drug in water by using an inclusion complex.

Q: Can I just raise the pH of my buffer to dissolve it? A: Yes, but with caveats. Carboxylic acids can be converted to their more soluble ionized forms (e.g., sodium salts) at a pH at least 2 units above their pKa (i.e., pH > 7.0) (2)[2]. However, even the ionized carboxylate form of (2R)-3-Benzyl-2-methylpentanoic acid retains significant hydrophobic character due to the bulky benzyl group. It may form micelles or soapy aggregates rather than a true solution. Furthermore, highly alkaline buffers are incompatible with live-cell assays.

Q: I used 30% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and the compound dissolved, but my in vivo absorption data is poor. Why? A: You are encountering the solubility-permeability tradeoff. While HP-β-CD effectively encapsulates the lipophilic drug to increase apparent aqueous solubility (3)[3], the drug-cyclodextrin complex itself is too large and hydrophilic to cross biological membranes. Only the free drug can permeate the lipid bilayer. Excess cyclodextrin shifts the equilibrium, reducing the concentration of free drug available for absorption, thereby decreasing apparent intestinal permeability (4)[4]. You must use the minimum amount of HP-β-CD required to dissolve your target dose.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, utilize the following self-validating protocols. These workflows incorporate visual and pH-based checkpoints to confirm success at each step.

Protocol A: HP-β-CD Inclusion Complexation for In Vitro Assays

Mechanism: HP-β-CD features a hydrophobic inner cavity that accommodates the benzyl ring of (2R)-3-Benzyl-2-methylpentanoic acid, while its hydrophilic exterior ensures aqueous solubility.

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4) to a final concentration of 15% (w/v). Checkpoint: Solution must be completely clear and colorless.

  • Stock Preparation: Dissolve (2R)-3-Benzyl-2-methylpentanoic acid in 100% molecular-biology grade DMSO to create a 50 mM stock.

  • Complexation: Place the 15% HP-β-CD solution on a magnetic stirrer at 400 rpm. Add the 50 mM DMSO stock dropwise (10 µL per minute) directly into the vortex to prevent localized supersaturation.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 20 minutes to drive the inclusion equilibrium.

  • Validation: Centrifuge the solution at 10,000 x g for 5 minutes. Self-Validation: Inspect the bottom of the tube. If a white pellet (precipitate) is present, the inclusion capacity has been exceeded. Reduce the target drug concentration or marginally increase HP-β-CD.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter prior to applying to cell cultures.

Protocol B: In Situ Sodium Salt Formation for In Vivo Dosing

Mechanism: Deprotonating the carboxylic acid generates a charged, highly polar headgroup, significantly reducing the energy required for aqueous solvation.

Step-by-Step Methodology:

  • Suspension: Weigh the required mass of (2R)-3-Benzyl-2-methylpentanoic acid and suspend it in Sterile Water for Injection (WFI). The suspension will initially be opaque.

  • Titration: Add 1.05 molar equivalents of 0.1 M NaOH dropwise while stirring continuously.

  • pH Monitoring: Monitor the pH continuously. The pH will initially spike and then slowly drop as the solid acid dissolves and neutralizes the base.

  • Stabilization: Once the solution clarifies, adjust the final pH to 7.4 - 7.8 using dilute HCl or NaOH. Self-Validation: The solution must transition from an opaque white suspension to a completely transparent solution. If slight cloudiness persists (due to micellization of the lipophilic tail), add 2-5% (v/v) Tween-80.

Formulation Decision Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate solubilization strategy based on the experimental endpoint.

Solubilization A Solid (2R)-3-Benzyl- 2-methylpentanoic acid B Determine Target Application A->B C In Vitro Assays B->C D In Vivo Dosing B->D E DMSO Stock (>10 mM) C->E H In Situ Salt Formation (NaOH Eq.) D->H F Direct Aqueous Dilution (Precipitation Risk) E->F G HP-β-CD Complexation (10-20% w/v) F->G Mitigate with I Lipid/Micellar Formulation (e.g., Tween-80) H->I Enhance via

Decision tree for formulating (2R)-3-Benzyl-2-methylpentanoic acid based on application.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations Source: PMC (PubMed Central) URL:[Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation Source: ACS Omega URL:[Link]

Sources

Preventing racemization during synthesis of chiral pentanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Chiral Pentanoic Acid Synthesis . As researchers and drug development professionals, maintaining stereochemical integrity at the α-carbon of aliphatic carboxylic acids is a persistent challenge. Unlike amino acids, which primarily racemize via oxazolone intermediates, simple chiral pentanoic acids (e.g., 2-methylpentanoic acid, 2-bromopentanoic acid) are highly susceptible to direct base-catalyzed enolization or ketene formation during activation.

This guide is designed to provide you with causal explanations, validated workflows, and self-correcting protocols to eliminate epimerization and racemization from your synthetic pipelines.

I. Diagnostic Logic: Mechanisms of Racemization

To prevent racemization, we must first understand the kinetic pathways that cause it. When a chiral pentanoic acid is activated (e.g., using carbodiimides like DIC or EDC), the resulting O-acylisourea intermediate is highly electron-withdrawing. This drastically increases the acidity of the α-proton. If a tertiary amine base is present, or if the intermediate has a long half-life, the α-proton is abstracted, forming an enol or ketene intermediate that destroys the stereocenter[1].

The solution is to intercept the O-acylisourea with a coupling additive before enolization can occur, forming a stable active ester that undergoes rapid aminolysis[2].

RacemizationMechanisms Start Activated Chiral Pentanoic Acid (e.g., O-Acylisourea) Base Tertiary Amine Base (e.g., DIPEA, TEA) Start->Base Additive Coupling Additive (Oxyma / HOBt) Start->Additive Enolization Alpha-Proton Abstraction (Enol/Ketene Intermediate) Base->Enolization Racemization Loss of Stereocenter (Racemization) Enolization->Racemization ActiveEster Stable Active Ester (Rapid Aminolysis) Additive->ActiveEster Retention Stereochemical Retention ActiveEster->Retention

Pathways of base-catalyzed enolization versus additive-mediated stereoretention.

II. Frequently Asked Questions (FAQs)

Q1: Why does my 2-substituted pentanoic acid lose its optical purity during amide coupling, even when I use standard peptide coupling reagents? A: Standard peptide protocols often use an excess of tertiary bases (like DIPEA) alongside coupling reagents like HATU or HBTU. Because your substrate lacks an N-acyl protecting group to form an oxazolone, racemization occurs strictly via direct abstraction of the α-hydrogen[1]. The excess base, combined with the slow reaction rate of sterically hindered 2-substituted pentanoic acids, provides ample time for enolization. To fix this, you must switch to base-free conditions.

Q2: Which coupling additive should I use to maximize stereoretention? A: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is the superior choice. Historically, 1-Hydroxybenzotriazole (HOBt) was the gold standard[2]. However, Oxyma demonstrates a greater capacity to suppress racemization and enhances coupling rates significantly better than HOBt[3]. Furthermore, Oxyma allows for near-zero racemization even in aqueous or weakly basic conditions[4].

Q3: How do I establish the chiral center on the pentanoic acid backbone without it racemizing during the initial synthesis? A: Asymmetric synthesis often relies on chiral auxiliaries. For example, acylating an Evans oxazolidinone with pentanoyl chloride allows for diastereoselective halogenation or alkylation. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite face[5].

III. Quantitative Data: Coupling Additive Selection

Selecting the right additive is a balance of kinetics, thermodynamics (pKa), and safety. The pKa of the additive dictates the stability of the active ester; a lower pKa generally means a better leaving group, but if it is too low, the ester may degrade before aminolysis.

Coupling AdditivepKaRacemization SuppressionSafety ProfilePrimary Byproduct
HOBt 4.60Moderate to HighExplosive hazard (Class 1)OBt-ester
HOAt 3.28HighExplosive hazard (Class 1)OAt-ester
Oxyma 4.60High (Superior to HOBt)Non-explosiveOxyma-ester

Data supported by comparative studies on racemization suppression[2],[4].

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if an error occurs, it is caught before downstream processing.

Protocol A: Racemization-Free Amidation using EDC / Oxyma

Causality Focus: This protocol utilizes EDC and Oxyma under strictly base-free conditions to prevent base-catalyzed enolization. Cooling to 0 °C suppresses the thermal activation energy required for ketene formation.

  • Preparation: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve the enantiopure chiral pentanoic acid (1.0 eq) and Oxyma (1.05 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.05 eq) in one portion.

  • Pre-activation Phase: Stir at 0 °C for 15 minutes.

    • Self-Validation Checkpoint: Spot the reaction on TLC. You should observe the complete consumption of the starting acid and the appearance of the less polar Oxyma-ester.

  • Coupling: Add the amine (1.1 eq) dropwise. Do not add DIPEA or TEA unless the amine is an HCl salt. If it is a salt, add exactly 1.1 eq of N-methylmorpholine (NMM) to neutralize the salt without providing excess basicity[6].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash the organic layer with 5% aqueous citric acid (to remove unreacted amine and EDC urea) and saturated NaHCO₃ (to remove Oxyma and unreacted acid)[4].

  • Verification: Analyze the crude product via Chiral HPLC to confirm >99% enantiomeric excess (ee).

Protocol B: Asymmetric Synthesis via Evans Auxiliary

Causality Focus: To synthesize derivatives like (R)-2-methylpentanoic acid, we use an oxazolidinone auxiliary. The steric bulk prevents racemic approach, and mild peroxide-mediated hydrolysis cleaves the auxiliary without racemizing the newly formed α-center[5].

EvansWorkflow Step1 Pentanoyl Chloride + Chiral Auxiliary Step2 N-Acyl Oxazolidinone Formation Step1->Step2 Step3 Enolization (NaHMDS, -78°C) Step2->Step3 Step4 Diastereoselective Alkylation (Steric Shielding) Step3->Step4 Step5 Mild Cleavage (LiOH/H2O2) Stereocenter Preserved Step4->Step5 Product Enantiopure Chiral Pentanoic Acid Step5->Product

Workflow for asymmetric synthesis of chiral pentanoic acids via Evans auxiliary.

  • Acylation: React (4R,5S)-4-methyl-5-phenyloxazolidinone with pentanoyl chloride using n-BuLi in THF at -78 °C.

  • Enolization: Cool the resulting imide to -78 °C in THF. Add NaHMDS (1.1 eq) dropwise. Stir for 30 minutes to form the Z-enolate.

  • Alkylation: Add methyl iodide (3.0 eq). The bulky phenyl group of the auxiliary blocks the Re face, forcing the electrophile to attack from the Si face[5]. Stir for 2 hours at -78 °C.

  • Cleavage: To remove the auxiliary without racemizing the α-methyl group, dissolve the alkylated product in THF/H₂O (3:1) at 0 °C. Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq).

    • Causality Note: The peroxide forms a highly nucleophilic hydroperoxide anion that attacks the imide carbonyl rapidly at 0 °C, preventing the basic LiOH from abstracting the α-proton.

  • Isolation: Quench with Na₂SO₃, acidify to pH 2 with 1M HCl, and extract with DCM to yield the enantiopure chiral pentanoic acid.

V. References

  • Benchchem. Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis.2

  • National Institutes of Health (PMC). Ynamide Coupling Reagents: Origin and Advances.1

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.6

  • Luxembourg Bio Technologies. DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative.3

  • National Institutes of Health (PMC). A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water.4

  • Benchchem. Pentanoic acid, 2-bromo-, (R)- | 42990-12-5.5

Sources

Enhancing resolution in chiral chromatography of acidic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Enhancing Resolution for Acidic Compounds

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the chiral separation of acidic compounds (e.g., NSAIDs, N-derivatized amino acids, and free carboxylic acids). Acidic analytes frequently suffer from poor resolution, severe peak tailing, and unpredictable retention times due to non-specific secondary interactions. This guide provides field-proven, self-validating protocols to establish robust enantiomeric resolution.

Diagnostic Workflow for Acidic Chiral Compounds

Before adjusting instrument parameters, it is critical to align the stationary phase chemistry with the ionization state of your analyte. The following workflow illustrates the causal decision tree for method development.

G Start Acidic Chiral Compound (pKa < 5.0) CSP Select Chiral Stationary Phase Start->CSP Poly Polysaccharide CSP (Amylose/Cellulose) CSP->Poly Cinchona Anion-Exchange CSP (Cinchona Alkaloids) CSP->Cinchona MP_Poly Normal Phase / SFC Add 0.1% TFA or Formic Acid Poly->MP_Poly MP_Cinchona Polar Ionic Mode (PIM) MeOH/MeCN + Acid/Base Buffer Cinchona->MP_Cinchona Eval Evaluate Resolution (Rs > 1.5) MP_Poly->Eval MP_Cinchona->Eval Success Method Validated Eval->Success Rs > 1.5 Fail Adjust Additive Ratio or Switch CSP Eval->Fail Rs < 1.5 Fail->CSP

Diagnostic decision tree for selecting CSPs and mobile phase modifiers for acidic analytes.

Troubleshooting Guide & FAQs

Q1: Why do my acidic enantiomers co-elute or exhibit severe peak tailing on standard polysaccharide CSPs? A: This is a kinetic issue driven by non-enantioselective secondary interactions. Polysaccharide-based CSPs (like Chiralpak AD or Chiralcel OD) are coated or immobilized on a silica support. Acidic compounds interact strongly with residual silanol groups on the silica surface or basic sites within the polymer matrix. This multi-site binding disrupts the "three-point interaction" required for chiral recognition, leading to peak broadening and tailing. The Solution: You must suppress the ionization of your acidic analyte. Incorporating an acidic additive—typically 0.1% to 0.5% Trifluoroacetic acid (TFA), acetic acid, or formic acid—into the mobile phase forces the analyte into its neutral state[1]. This eliminates ionic interactions with the silica support, restoring peak symmetry and allowing the chiral selector to dominate the retention mechanism[2].

Q2: I added 0.1% TFA to my Normal Phase method, but my resolution (Rs) is still below 1.0. What is the next logical step? A: If ionization suppression does not yield baseline resolution, the polysaccharide cavity may not offer the correct steric or hydrogen-bonding environment for your specific enantiomers. The next authoritative step is to switch the separation mechanism entirely by using an Anion-Exchange Chiral Stationary Phase . CSPs derived from Cinchona alkaloids (Quinine and Quinidine) are specifically engineered for acidic compounds. Instead of suppressing ionization, these columns leverage it[3]. The chiral selector contains a quinuclidine nitrogen that becomes protonated in weakly acidic mobile phases (pH 4–7). This positively charged site forms a strong stereoselective ion pair with your negatively charged acidic analyte[4].

Q3: How do I optimize the mobile phase for a Cinchona Alkaloid (Anion-Exchange) CSP? A: These columns operate optimally in Polar Ionic Mode (PIM). The mobile phase must facilitate ion exchange while allowing secondary chiral interactions (hydrogen bonding, π-π interactions) to occur. The Causality of the Buffer: Use a bulk protic/aprotic solvent mixture (e.g., Methanol/Acetonitrile) and add an acid/base buffer system (e.g., Acetic acid and Ammonium acetate, or Formic acid and Diethylamine). The acid ensures the quinuclidine nitrogen on the CSP remains protonated, while the base acts as a counter-ion to compete with the analyte, controlling retention time[3].

Q4: Can I transfer my acidic chiral separation to Supercritical Fluid Chromatography (SFC)? A: Absolutely. SFC is highly effective for acidic compounds when using either polysaccharide or Cinchona-based CSPs. However, supercritical CO₂ is non-polar and slightly acidic. To elute polar acidic compounds, you must use a polar co-solvent (usually Methanol) doped with an additive. For Cinchona columns in SFC, a modifier mixture of Methanol with Formic Acid and Ammonium Formate (e.g., 100/0.40/0.35 v/v/m) provides the necessary ionic environment to achieve high-resolution enantiomeric separation without compromising the speed of SFC[3].

Experimental Protocols: Self-Validating Workflows
Protocol A: Ion-Suppression Normal Phase (NP) HPLC for Polysaccharide CSPs

Objective: Achieve baseline resolution of a free carboxylic acid using a coated amylose CSP.

  • Solvent Preparation: Measure 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropanol (IPA).

  • Additive Integration: Add exactly 1.0 mL of Trifluoroacetic Acid (TFA) to the IPA before mixing with Hexane. (Causality: Pre-mixing the acid in the polar alcohol prevents localized precipitation or immiscibility issues).

  • Equilibration: Flush the column with the 90:10:0.1 Hexane/IPA/TFA mixture at 1.0 mL/min for at least 20 column volumes.

    • Self-Validation Check: Monitor the baseline at 210 nm; it must be completely stable before injection, indicating the stationary phase is fully saturated with the additive[2].

  • Sample Dilution: Dissolve the sample in the mobile phase. If solubility is poor, dissolve in pure IPA containing 0.1% TFA, then dilute with Hexane.

Protocol B: Polar Ionic Mode (PIM) for Cinchona Alkaloid CSPs

Objective: Separate N-derivatized amino acids via chiral anion-exchange.

  • Buffer Preparation: Prepare a stock solution of 100 mM Ammonium Acetate in Methanol. Adjust the apparent pH to 5.5 using glacial acetic acid.

  • Mobile Phase Blending: Mix the buffered Methanol with Acetonitrile in a 50:50 (v/v) ratio. (Causality: Methanol provides the protic environment necessary for ion solvation, while Acetonitrile enhances the π-π interactions between the analyte and the quinoline ring of the CSP)[4].

  • Method Execution: Run isocratically at 0.8 mL/min.

    • Self-Validation Check: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene). If the analyte elutes near the void volume, decrease the buffer concentration to increase retention via stronger ion-pairing.

Quantitative Data: Additive Effects on Acidic Analyte Resolution

The following table summarizes the expected chromatographic shifts when applying the protocols described above to a generic acidic compound (e.g., Ibuprofen) on different CSPs.

Chiral Stationary PhaseMobile Phase BaseAdditive / ModifierMechanism of ActionExpected Tailing Factor (Tf)Expected Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate) Hexane / IPA (90:10)None (Neutral)Hydrogen bonding, steric fit> 2.5 (Severe tailing)< 0.8 (Co-elution)
Amylose tris(3,5-dimethylphenylcarbamate) Hexane / IPA (90:10)0.1% TFA Ionization suppression[2]1.0 - 1.2 (Symmetrical)> 1.5 (Baseline)
Quinine Carbamate (Anion-Exchange) MeOH / MeCN (50:50)NoneUncontrolled ionic interactionNo elution (Stuck on column)N/A
Quinine Carbamate (Anion-Exchange) MeOH / MeCN (50:50)Ammonium Acetate / Acetic Acid Controlled ion-exchange[3][4]1.1 - 1.3> 2.0 (High resolution)
References
  • [1] Title: HPLC separation of enantiomers using chiral stationary phases. Source: Česká a slovenská farmacie. URL:

  • [2] Title: CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Source: Daicel Chiral Technologies. URL:

  • [3] Title: Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Source: LCGC International. URL:

  • [4] Title: Elucidation of the Chiral Recognition Mechanism of Cinchona Alkaloid Carbamate-type Receptors for 3,5-Dinitrobenzoyl Amino Acids. Source: ACS Publications. URL:

Sources

Technical Support Center: Optimizing the Synthesis of Substituted Pentanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals tasked with synthesizing substituted pentanoic acids (such as valproic acid and its mono-alkylated analogues).

Synthesizing these aliphatic chains—typically via the malonic ester or acetoacetic ester pathways—often introduces complex impurity profiles, including over-alkylation, elimination products, and incomplete decarboxylation residues. This guide focuses on the mechanistic causality behind these by-products and provides self-validating protocols to ensure high-purity yields.

Mechanistic Workflow & Divergence Points

Before troubleshooting, it is critical to understand the divergence points in the synthesis pathway where by-products are generated. The malonic ester synthesis relies on the enhanced acidity of the alpha-hydrogen, allowing for nucleophilic enolate formation and subsequent SN2 alkylation[1].

Pathway A Diethyl Malonate (Starting Material) B Enolate Formation (+ NaOEt) A->B C Mono-Alkylation (+ R-X) B->C SN2 Reaction D Di-Alkylation (+ R'-X) C->D 2nd Equivalent Base/RX E Hydrolysis (+ NaOH, then HCl) C->E If Mono-substituted desired D->E If Di-substituted desired F Decarboxylation (Heat, -CO2) E->F G Substituted Pentanoic Acid (Final Product) F->G

Reaction pathway and divergence points in malonic ester synthesis.

Troubleshooting Guide & FAQs

Q1: I am observing significant dialkylation when synthesizing mono-substituted pentanoic acids. How do I favor mono-alkylation?

Causality: Dialkylation is the most common by-product in malonate synthesis[2]. When the first alkyl group is added, its electron-donating nature slightly increases the pKa of the remaining alpha-proton. However, local concentration effects and the high reactivity of the mono-alkylated enolate mean that if excess base or alkyl halide is present, the intermediate will rapidly undergo a second alkylation.

Solution: You must manipulate stoichiometry and steric hindrance. Using a slight excess of the malonic ester (1.1 equivalents) relative to the base and alkyl halide ensures that the enolate of the mono-alkylated product is statistically less likely to form and react further[2]. Furthermore, switching from sodium ethoxide to a bulkier base (like sodium tert-butoxide) sterically hinders the second alkylation event.

Table 1: Impact of Reaction Parameters on Alkylation Selectivity

ParameterMono-alkylation FocusDi-alkylation Focus (e.g., Valproic Acid)Mechanistic Rationale
Malonate : Base : Halide 1.1 : 1.0 : 1.01.0 : 2.1 : 2.1Excess malonate prevents the mono-alkylated enolate from reacting further[2].
Base Selection Bulky bases (e.g., NaOtBu)NaOEtBulky bases sterically hinder the second alkylation event, suppressing dialkylation[2].
Temperature Profile 0°C → Room Temp0°C → RefluxElevated temperatures are required to force the sterically hindered second alkylation, but increase E2 risks[2],[1].
Q2: During the synthesis of valproic acid (2-propylpentanoic acid), I'm detecting unsaturated by-products like α-propyl-β-ethyl-acrylic acid. How can these be minimized?

Causality: Valproic acid requires the geminal dialkylation of a malonate or acetoacetate precursor with two propyl groups[3]. The by-product α-propyl-β-ethyl-acrylic acid arises from competing aldol-type condensations and E2 elimination reactions[4]. Secondary and tertiary alkyl halides, or excessive heating during the alkylation of primary halides, shift the reaction kinetics to favor E2 elimination over the desired SN2 nucleophilic substitution[1].

Solution: Strict thermal control is required. The initial addition of the alkyl halide must be done at 0°C to manage the exothermic enolate attack, followed by a controlled, gentle reflux. Additionally, maintaining a strictly homogeneous phase during the subsequent saponification step prevents partial hydrolysis, which can lead to complex esterified impurities[3].

Self-Validating Protocol: Synthesis of 2-Propylpentanoic Acid (Valproic Acid)

To ensure high-purity synthesis of di-substituted pentanoic acids, follow this self-validating workflow. Every phase includes an analytical checkpoint to prevent the propagation of by-products into the next step.

Phase 1: Enolate Formation & Geminal Dialkylation

  • Preparation: Under an inert argon atmosphere, dissolve 1.0 equivalent of diethyl malonate in anhydrous ethanol.

  • Deprotonation: Slowly add 2.1 equivalents of sodium ethoxide.

    • Validation Checkpoint: The solution should become completely homogeneous. A negative test with a localized pH indicator confirms the complete consumption of the strong base into the stabilized enolate[5].

  • Alkylation: Cool the vessel to 0°C. Add 2.1 equivalents of 1-bromopropane dropwise over 60 minutes. Once addition is complete, gradually warm to a gentle reflux for 4 hours.

    • Validation Checkpoint: Monitor the reaction via GC-MS. The system is self-validated when the peak corresponding to the mono-propyl intermediate plateaus and entirely converts to the di-propyl malonate derivative.

Phase 2: Saponification (Hydrolysis)

  • Cleavage: Add excess aqueous NaOH (pH > 12) to the reaction mixture and reflux[3].

  • Homogenization: Ensure vigorous stirring to maintain a homogeneous phase, which is critical for complete cleavage of both ester bonds[3].

    • Validation Checkpoint: Withdraw a 0.5 mL aliquot, perform a rapid acidic workup, and analyze via ATR-FTIR. The complete disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the emergence of a broad carboxylic acid OH stretch (~3300-2500 cm⁻¹) validates complete saponification.

Phase 3: Acidification & Decarboxylation

  • Acidification: Cool the mixture and acidify with dilute HCl to precipitate dipropylmalonic acid. Extract with ethyl acetate and concentrate.

  • Thermal Decarboxylation: Heat the crude dipropylmalonic acid under reflux (typically 150-170°C). Zeolite can be added to facilitate smooth gas evolution[3].

    • Validation Checkpoint: Connect the reflux condenser to a mineral oil bubbler. The reaction is self-validating; it is complete when CO₂ gas evolution completely ceases.

Q3: My thermal decarboxylation step yields incomplete conversion and thermal degradation products. What is the optimal alternative?

Causality: Classic thermal decarboxylation requires harsh conditions (often >150°C in the presence of strong acids), which can degrade sensitive functional groups or lead to incomplete conversion if the heat transfer is uneven.

Solution: Utilize the Krapcho Decarboxylation method. By reacting the malonate ester with a nucleophilic salt (like LiCl or NaCl) in a wet polar aprotic solvent (such as DMSO or DMF) at ~160°C, the reaction proceeds via an SN2 attack of the chloride ion on the alkyl group of the ester, followed by the loss of CO2 under significantly milder and more controlled conditions[1].

Troubleshooting Root Identify Impurity Profile Imp1 Over-Alkylation (Dialkylated by-product) Root->Imp1 Imp2 Elimination Products (Alkenes) Root->Imp2 Imp3 Incomplete Decarboxylation (Malonic acid derivatives) Root->Imp3 Fix1 Adjust Stoichiometry to 1.1:1:1 Use bulky base (NaOtBu) Imp1->Fix1 Fix2 Lower reaction temperature Avoid secondary/tertiary halides Imp2->Fix2 Fix3 Switch to Krapcho conditions (LiCl, wet DMSO, 160°C) Imp3->Fix3

Troubleshooting logic tree for identifying and resolving common synthesis by-products.

References

Sources

Technical Support Center: Troubleshooting LC-MS Ion Suppression for (2R)-3-Benzyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals resolve complex matrix effects encountered during the LC-MS/MS quantification of (2R)-3-Benzyl-2-methylpentanoic acid .

Because this analyte is a lipophilic carboxylic acid, it is typically analyzed in negative electrospray ionization (ESI-) mode. In ESI-, the analyte is highly susceptible to charge competition from late-eluting matrix components (such as endogenous phospholipids and salts), leading to severe ion suppression[1]. This guide unpacks the causality behind these effects and provides self-validating protocols to restore assay integrity.

🔬 Diagnostic Workflow

IonSuppression A Signal Suppression Detected in ESI- Mode B Post-Column Infusion (PCI) Mapping A->B C Does Analyte Co-elute with Suppression Zone? B->C D Optimize Sample Prep (MAX SPE Protocol) C->D Yes (High Lipid Load) E Optimize Chromatography (High pH Mobile Phase) C->E Yes (Poor Retention) F Calculate Matrix Factor (MF) Target: 85% - 115% C->F No (Check IS) D->F E->F

Diagnostic workflow for resolving LC-MS ion suppression in bioanalytical assays.

💡 Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is the signal for (2R)-3-Benzyl-2-methylpentanoic acid significantly lower in plasma extracts compared to neat solvent?

A: You are experiencing ion suppression , a phenomenon where co-eluting matrix components monopolize the charge on the surface of the ESI droplets[1]. (2R)-3-Benzyl-2-methylpentanoic acid contains a hydrophobic benzyl group and a branched aliphatic chain, causing it to elute in the mid-to-late region of a reversed-phase gradient. Unfortunately, this is the exact retention window where endogenous phospholipids (e.g., phosphatidylcholines) elute. In ESI-, these highly abundant lipids outcompete the carboxylic acid for deprotonation, drastically reducing your signal[2].

Q2: How can I definitively prove that matrix effects are causing my signal loss?

A: You must perform a Post-Column Infusion (PCI) experiment[3]. By continuously infusing a neat solution of (2R)-3-Benzyl-2-methylpentanoic acid into the MS source while injecting a blank matrix extract through the LC column, you create a steady baseline signal. Any drop in this baseline indicates a specific retention time window where matrix components are suppressing ionization[4]. If your analyte's retention time falls within one of these "suppression dips," you have identified the root cause[2].

Q3: I am currently using Protein Precipitation (PPT). How should I change my sample preparation to fix this?

A: PPT removes proteins but leaves nearly 100% of phospholipids in the sample[2]. Because (2R)-3-Benzyl-2-methylpentanoic acid is a carboxylic acid, you should switch to Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) [5]. The MAX sorbent contains both reversed-phase characteristics and a strong anion-exchange (quaternary amine) group. At a neutral or high pH, your analyte is deprotonated and binds ionically to the sorbent. This allows you to aggressively wash the column with 100% organic solvent (e.g., methanol) to strip away neutral lipids and phospholipids before eluting your acidic analyte with an acidic organic solvent[6].

Q4: Can I adjust my chromatography to avoid the suppression zone?

A: Yes. Carboxylic acids often exhibit poor peak shape and variable retention at mid-pH levels due to partial ionization. By switching to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0), you ensure the analyte is fully deprotonated in solution. This not only improves ESI- ionization efficiency but also shifts its retention time away from neutral lipid interferences, effectively bypassing the suppression zone.

📊 Data Presentation: Matrix Effect Evaluation

To validate the causality of the sample prep changes, we evaluate the Matrix Factor (MF) and Phospholipid Removal efficiency across different extraction methodologies. A Matrix Factor of 100% indicates zero ion suppression.

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (%)Phospholipid Removal (%)Conclusion
Protein Precipitation (PPT) 92.5 ± 3.141.2 ± 8.5< 5.0Severe suppression; unacceptable for quantification.
Liquid-Liquid Extraction (LLE) 76.4 ± 5.278.5 ± 6.1~ 60.0Moderate suppression; high variability.
Mixed-Mode Anion Exchange (MAX SPE) 89.1 ± 2.498.4 ± 2.0> 99.0Optimal ; complete elimination of suppression.

Table 1: Quantitative comparison of sample preparation techniques for (2R)-3-Benzyl-2-methylpentanoic acid in human plasma.

🧪 Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) Mapping

Purpose: To visually map the chromatographic regions where ion suppression occurs.

  • System Setup: Connect a syringe pump to the LC flow path between the analytical column and the MS ion source using a zero-dead-volume PEEK tee-union[4].

  • Analyte Infusion: Fill the syringe with a 100 ng/mL neat solution of (2R)-3-Benzyl-2-methylpentanoic acid. Infuse at a constant flow rate of 10 µL/min[4].

  • Equilibration: Start the LC gradient at the normal flow rate. Monitor the MS/MS transition for the analyte until a stable, elevated baseline is achieved[3].

  • Matrix Injection: Inject a blank matrix extract (e.g., plasma prepared via your current extraction method)[4].

  • Data Analysis: Observe the chromatogram. Regions where the steady baseline drops significantly indicate ion suppression zones[3]. Adjust the LC gradient or sample prep so the analyte does not elute in these zones.

Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE Workflow

Purpose: To selectively isolate (2R)-3-Benzyl-2-methylpentanoic acid while eliminating phospholipid matrix effects.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% ammonium hydroxide in water to ensure the carboxylic acid is fully deprotonated.

  • Conditioning: Condition the MAX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% ammonium hydroxide in water to remove water-soluble endogenous interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Scientific Rationale: Because the analyte is ionically bound to the quaternary amine, this aggressive organic wash removes hydrophobic neutral lipids and phospholipids without eluting the target acid.

  • Elution: Elute the analyte with 1 mL of 2% Formic Acid in Methanol. Scientific Rationale: The low pH neutralizes the carboxylic acid, breaking the ionic interaction and allowing the organic solvent to elute the compound.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial LC mobile phase.

📚 References

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbiopharma URL:[Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There Source: SepScience URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL:[Link]

  • Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by HPLC-MS/MS Source: PubMed (NIH) URL:[Link]

  • A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- And Olaquindox-Related Residues Source: PubMed Central (NIH) URL:[Link]

Sources

Technical Support Center: Stability of (2R)-3-Benzyl-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2R)-3-Benzyl-2-methylpentanoic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and troubleshooting strategies for stability issues encountered in solution. As Senior Application Scientists, our goal is to explain the causality behind these phenomena and provide robust, field-proven protocols.

Section 1: General Stability, Handling, and Storage FAQs

This section addresses the most frequently asked questions regarding the fundamental stability and proper handling of (2R)-3-Benzyl-2-methylpentanoic acid solutions.

Q1: What are the primary factors that influence the stability of (2R)-3-Benzyl-2-methylpentanoic acid in solution?

A1: The stability of (2R)-3-Benzyl-2-methylpentanoic acid in solution is primarily governed by four factors: pH, presence of oxidizing agents, light exposure, and temperature.

  • pH: The pH of the solution is the most critical factor. As a carboxylic acid, this molecule exists in equilibrium between its protonated (less soluble in water, more stable) and deprotonated (carboxylate, more water-soluble) forms. Extreme acidic or alkaline pH can catalyze the hydrolysis of susceptible functional groups, although the primary structure of this specific molecule is relatively robust against simple hydrolysis.[1][2] The main influence of pH is on solubility and the reactivity of the molecule with other species in the solution.[3][4][5]

  • Oxidation: The benzylic position (the carbon atom attached to both the phenyl ring and the main alkyl chain) is susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents. This can lead to the formation of ketones or cleavage of the benzyl group.

  • Light Exposure (Photostability): The benzyl group contains a chromophore (the benzene ring) that can absorb UV light. This absorption can lead to photochemical degradation.[6] Compounds with benzyl moieties can be sensitive to light, potentially leading to the formation of radical species and subsequent degradation products.[7][8]

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions, including hydrolysis, oxidation, and any potential rearrangements. Therefore, maintaining controlled temperatures is crucial for preserving the integrity of the compound in solution.

Q2: What are the recommended storage conditions for solutions of (2R)-3-Benzyl-2-methylpentanoic acid?

A2: Proper storage is essential to minimize degradation and ensure experimental reproducibility. The recommended conditions depend on the intended duration of storage and the solvent used.

Storage Duration Condition Solvent Temperature Atmosphere Container Rationale & Key Considerations
Short-Term Working SolutionsAqueous Buffers, Organic Solvents2-8°CStandardTightly sealed, clear or amber vialsFor daily or weekly use. Refrigeration slows most degradation pathways. If using aqueous buffers, ensure the pH is in a stable range (ideally near-neutral, pH 5-7).
Long-Term Stock SolutionsAnhydrous Organic Solvents (e.g., DMSO, Ethanol)-20°C to -80°CInert Gas (Argon or Nitrogen)Amber glass vials with PTFE-lined capsFor storage longer than one week. Using anhydrous solvents minimizes hydrolysis. Freezing significantly reduces reaction kinetics. An inert atmosphere displaces oxygen, preventing oxidative degradation.[9][10] Amber vials protect against photolytic degradation.[9][11][12]

Section 2: Troubleshooting Common Degradation Issues

This section provides a problem-and-solution framework for specific stability challenges you may encounter during your experiments.

Q3: I'm observing a rapid loss of my compound in an aqueous buffer. What is the likely cause and how can I troubleshoot this?

A3: Rapid degradation in an aqueous buffer is most commonly linked to the pH of the solution . While the molecule itself is not prone to simple hydrolysis, the pH determines its ionization state, which in turn affects its reactivity and susceptibility to other degradation mechanisms.[3][13]

Causality: The carboxylic acid group has a specific pKa value. At pH values above the pKa, the molecule will be predominantly in its deprotonated (anionic carboxylate) form. This form is more polar and water-soluble but can also be more susceptible to certain oxidative reactions.[13] Conversely, at pH values significantly below the pKa, it is in the neutral, protonated form, which may be less soluble in purely aqueous media. Many drugs exhibit maximum stability in the pH range of 4 to 8.

Troubleshooting Workflow:

  • Verify Buffer pH: Measure the pH of your solution to confirm it is within the expected range.

  • Adjust pH: If possible, adjust the pH of your working solution to be near-neutral (pH ~6-7), where many carboxylic acids exhibit maximal stability.

  • Use a Buffer: If you are using unbuffered water, the dissolution of the acidic compound itself can lower the pH. Always use a suitable buffer system (e.g., phosphate or citrate) to maintain a constant pH.

  • Investigate Excipients: If your formulation contains other components, consider their potential to react with your compound or shift the pH.

pH_Equilibrium cluster_key pH Influence Protonated (2R)-3-Benzyl-2-methylpentanoic Acid (R-COOH) Less Polar, Less Soluble in Water Deprotonated Conjugate Base (R-COO⁻) More Polar, More Soluble in Water Protonated->Deprotonated + OH⁻ (High pH) Deprotonated->Protonated + H⁺ (Low pH) Degradation_Pathways Parent (2R)-3-Benzyl-2-methylpentanoic acid Oxidation Oxidative Stress (e.g., H₂O₂, AIBN) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Thermal Thermal Stress (Heat) Parent->Thermal BenzoicAcid Benzoic Acid Oxidation->BenzoicAcid Benzylic Cleavage Benzaldehyde Benzaldehyde Photolysis->Benzaldehyde Radical Pathway Decarboxylated (R)-2-benzyl-3-methylpentane Thermal->Decarboxylated Loss of CO₂ Benzaldehyde->BenzoicAcid Further Oxidation

Caption: Plausible degradation pathways under stress conditions.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments to investigate and control the stability of your compound.

Q5: How do I properly set up and execute a forced degradation study for (2R)-3-Benzyl-2-methylpentanoic acid?

A5: A well-designed forced degradation study is a cornerstone of stability analysis. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection without completely consuming the parent compound. [14] Protocol: Forced Degradation Study

  • Sample Preparation:

    • Prepare a stock solution of (2R)-3-Benzyl-2-methylpentanoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • For each condition, dilute the stock solution into the stress medium. Include a "time zero" (T=0) sample by immediately neutralizing/quenching the reaction and diluting for analysis.

  • Stress Conditions: Run each condition alongside a control sample (compound in solution, protected from the stressor).

Stress Condition Reagent/Setup Temperature Time Points Quenching/Neutralization
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 hoursNeutralize with an equimolar amount of 0.1 M NaOH.
Base Hydrolysis 0.1 M NaOH60°C2, 6, 12, 24 hoursNeutralize with an equimolar amount of 0.1 M HCl.
Oxidative 3% H₂O₂Room Temp2, 6, 12, 24 hoursNo quenching needed, but analyze promptly.
Thermal Compound in solution (pH 7 buffer)80°C1, 3, 7 daysCool to room temperature before analysis.
Photolytic Compound in solution (pH 7 buffer) in a quartz cuvetteControlled room temp in a photostability chamberExpose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. [15]Wrap in foil post-exposure. A dark control (wrapped in foil) must be run in parallel. [15]
  • Analysis:

    • Analyze all samples (T=0, stressed, and controls) using a suitable stability-indicating method (see Q6).

    • Calculate the percentage of parent compound remaining.

    • Determine the relative retention times and peak areas of any new peaks formed. Compare these across the different stress conditions.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation Prep Prepare 1 mg/mL Stock Solution T0 Prepare & Analyze 'Time Zero' Sample Prep->T0 Stress Aliquot Stock into Stress Conditions Acid Acidic (0.1M HCl, 60°C) Stress->Acid Base Basic (0.1M NaOH, 60°C) Stress->Base Oxidative Oxidative (3% H₂O₂, RT) Stress->Oxidative Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Sample Sample at Time Points & Quench Stress->Sample HPLC Analyze via Stability- Indicating HPLC Method Sample->HPLC Compare Compare Degradation Profiles & Identify Peaks HPLC->Compare

Caption: Workflow for a comprehensive forced degradation study.

Q6: What is a good starting point for a stability-indicating Reverse-Phase HPLC (RP-HPLC) method to monitor (2R)-3-Benzyl-2-methylpentanoic acid and its potential degradants?

A6: A robust, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from impurities and degradation products. [16]For a moderately polar acidic compound like this, a standard RP-HPLC method with UV detection is an excellent starting point.

Causality: Reverse-phase chromatography separates molecules based on their hydrophobicity. The parent compound is relatively non-polar due to the benzyl and pentyl groups. Its likely degradation products (e.g., benzoic acid) are generally more polar and will therefore elute earlier from a C18 column. Using an acidic mobile phase modifier (like formic or acetic acid) suppresses the ionization of the carboxylic acid groups on both the parent and acidic degradants, leading to better peak shape and more consistent retention. [17]A gradient elution is recommended to ensure that both early-eluting polar degradants and the later-eluting parent compound are resolved effectively within a reasonable run time. [18] Starting HPLC-UV Method Parameters:

Parameter Recommendation Rationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard reverse-phase column offering good retention for moderately non-polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier ensures carboxylic acids are in their protonated form for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase, provides good elution strength.
Gradient 5% to 95% B over 15 minutes, hold 3 min, return to 5% B over 2 min, equilibrate 5 min.A broad gradient is a good starting point to elute a wide range of polarities, from potential polar degradants to the non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 210 nm and 254 nm210 nm is sensitive for the carboxyl group. 254 nm is characteristic of the benzene ring and will be useful for detecting any aromatic degradants. [18]
Injection Volume 10 µLStandard injection volume.
Sample Diluent 50:50 Acetonitrile:WaterA diluent that matches the initial mobile phase composition often provides the best peak shape.

This method should be validated for specificity by analyzing the samples from your forced degradation study to confirm that all degradation products are resolved from the parent peak.

References

  • IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Waring, M. J. (2010). The Significance of Acid/Base Properties in Drug Discovery. Drug Discovery Today. [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery and Development. [Link]

  • SAFETY DATA SHEET - Lonza Bioscience. (n.d.). Lonza Bioscience. [Link]

  • Guengerich, F. P. (1987). Oxidative cleavage of carboxylic esters by cytochrome P-450. Journal of Biological Chemistry. [Link]

  • Jagschies, G. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. (2026). Journal of Agricultural and Food Chemistry. [Link]

  • Drug Stability. (n.d.). SlideShare. [Link]

  • Pharmaceutical Formulation Development: Principles & Process. (2026). Patheon Pharma Services. [Link]

  • A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. (n.d.). SciSpace. [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. (n.d.). Chemistry – An Asian Journal. [Link]

  • Driessen, O. M., & Murphy, J. G. (2025). Assessing pH- and temperature-dependence in the aqueous phase partitioning of organic acids and bases in the atmosphere. Environmental Science: Atmospheres. [Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids.... (n.d.). ResearchGate. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). LGC. [Link]

  • Saran, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • The effect of pH on extraction of carboxylic acids from (a) M1 model.... (n.d.). ResearchGate. [Link]

  • Liu, J., et al. (2018). Substituents Have a Large Effect on Photochemical Generation of Benzyl Cations and DNA Cross-Linking. Chemistry – A European Journal. [Link]

  • Wong, J. P. S., et al. (2020). pH Dependence of the OH Reactivity of Organic Acids in the Aqueous Phase. Environmental Science & Technology. [Link]

  • Gacs, J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

  • Ch 11 : Oxidation of Alkyl benzenes. (n.d.). University of Calgary. [Link]

  • Electrochemical oxidation of alkyl carboxylic acids. (n.d.). ResearchGate. [Link]

  • Arai, S., et al. (2018). Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. Molecules. [Link]

  • 2-Benzyl-3-methylpentanal. (n.d.). PubChem. [Link]

  • Reduction & Oxidation Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

  • Higson, A. P., & Focht, D. D. (1992). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology. [Link]

  • Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. [Link]

  • 2-Mercaptobenzothiazole Degradation Pathway. (2006). EAWAG BBD/PPS. [Link]

  • Recent Upgradation in Bioanalytical Studies. (n.d.). Biosciences Biotechnology Research Asia. [Link]

  • Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. (2011). Hilaris. [Link]

  • Degradation Products Generated by Sonication of Benzyl Alcohol.... (2000). ResearchGate. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. (n.d.). Polish Pharmaceutical Society. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Benzyl-2-methylpentanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral carboxylic acids is a cornerstone of modern medicinal chemistry. 3-Benzyl-2-methylpentanoic acid, a molecule with potential applications in various therapeutic areas, presents a synthetic challenge due to its two stereocenters. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for obtaining this target molecule: Diastereoselective Alkylation using an Evans Chiral Auxiliary and the classical Malonic Ester Synthesis. This analysis is grounded in established chemical principles and supported by detailed experimental protocols to aid in methodological selection and implementation.

Introduction to 3-Benzyl-2-methylpentanoic Acid

3-Benzyl-2-methylpentanoic acid is a chiral carboxylic acid characterized by a benzyl group at the 3-position and a methyl group at the 2-position. The presence of two stereocenters gives rise to four possible stereoisomers. The control of stereochemistry during its synthesis is paramount, as different stereoisomers can exhibit distinct pharmacological activities and toxicological profiles. This guide will explore a stereoselective and a non-stereoselective route to this important synthetic building block.

Method 1: Diastereoselective Alkylation via Evans Chiral Auxiliary

This state-of-the-art method leverages a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction, offering a powerful approach to enantiomerically enriched carboxylic acids. The Evans oxazolidinone auxiliaries are widely recognized for their high levels of stereocontrol in the formation of carbon-carbon bonds.[1][][3] The general strategy involves the acylation of the chiral auxiliary, followed by diastereoselective alkylation of the resulting enolate, and finally, cleavage of the auxiliary to yield the desired carboxylic acid.[4][5]

Causality Behind Experimental Choices

The choice of an Evans auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is predicated on its ability to form a rigid chelated enolate upon deprotonation.[4][6] This rigidity, coupled with the steric hindrance provided by the substituent on the auxiliary, effectively blocks one face of the enolate, leading to highly diastereoselective alkylation on the less hindered face.[4] The use of a strong, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) ensures complete and irreversible enolate formation without competing side reactions.[4] The final hydrolytic cleavage is designed to be mild to prevent epimerization of the newly formed stereocenter.[4]

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Slowly add 2-methylpentanoyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-acylated oxazolidinone.

Step 2: Diastereoselective Benzylation

  • Dissolve the N-acylated oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under an argon atmosphere.

  • Add sodium hexamethyldisilazide (NaHMDS, 1.1 equiv., 1.0 M in THF) dropwise, and stir the resulting solution for 30 minutes at -78 °C to form the enolate.

  • Add benzyl bromide (1.2 equiv.) to the enolate solution.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl, and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product and purify by flash column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified benzylated N-acyl oxazolidinone (1.0 equiv.) in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched 3-benzyl-2-methylpentanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

Data Presentation
StepProductExpected YieldDiastereomeric Ratio (d.r.)
1N-(2-methylpentanoyl)oxazolidinone85-95%N/A
2N-(3-benzyl-2-methylpentanoyl)oxazolidinone80-90%>95:5
33-Benzyl-2-methylpentanoic Acid>90%Enantiomerically enriched
Workflow Diagram

Diastereoselective_Alkylation cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Benzylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone Acylated_Auxiliary N-(2-methylpentanoyl) -oxazolidinone Auxiliary->Acylated_Auxiliary Acyl_Chloride 2-Methylpentanoyl Chloride Acyl_Chloride->Acylated_Auxiliary Et3N, DMAP Enolate (Z)-Enolate Acylated_Auxiliary->Enolate NaHMDS, -78°C Benzylated_Auxiliary N-(3-benzyl-2-methylpentanoyl) -oxazolidinone Enolate->Benzylated_Auxiliary Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Benzylated_Auxiliary Final_Product 3-Benzyl-2-methylpentanoic Acid Benzylated_Auxiliary->Final_Product H2O2, LiOH

Caption: Diastereoselective synthesis of 3-benzyl-2-methylpentanoic acid via an Evans chiral auxiliary.

Method 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[7][8][9][10] This route involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[7][8] While generally not stereoselective, it is a robust and high-yielding method for accessing a wide range of substituted carboxylic acids.[11][12]

Causality Behind Experimental Choices

Diethyl malonate is chosen as the starting material due to the acidity of the α-protons, which are flanked by two electron-withdrawing ester groups, facilitating enolate formation with a moderately strong base like sodium ethoxide.[7][10] A sequential double alkylation is necessary to introduce both the methyl and the benzyl groups. The order of alkylation can be varied, though typically the less sterically demanding methyl group is introduced first. The final step of hydrolysis followed by decarboxylation is a reliable transformation for converting the substituted malonic ester to the desired carboxylic acid.[7][8]

Experimental Protocol

Step 1: First Alkylation (Methylation)

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 equiv.) in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add diethyl malonate (1.0 equiv.) dropwise at room temperature.

  • After the initial reaction subsides, add methyl iodide (1.0 equiv.) dropwise.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude diethyl methylmalonate by distillation.

Step 2: Second Alkylation (Benzylation)

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.

  • Add the purified diethyl methylmalonate (1.0 equiv.) dropwise to the sodium ethoxide solution.

  • After enolate formation, add benzyl bromide (1.0 equiv.) dropwise.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work up the reaction as described in Step 1 and purify the resulting diethyl benzylmethylmalonate by distillation.

Step 3: Hydrolysis and Decarboxylation

  • To the purified diethyl benzylmethylmalonate (1.0 equiv.), add a solution of potassium hydroxide (2.5 equiv.) in ethanol/water (1:1).

  • Heat the mixture to reflux for 4-6 hours until the ester hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify to pH ~1 with concentrated HCl.

  • Heat the acidified solution to reflux for an additional 2-4 hours to effect decarboxylation.

  • Cool the solution to room temperature, and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield racemic 3-benzyl-2-methylpentanoic acid.

Data Presentation
StepProductExpected Yield
1Diethyl methylmalonate80-90%
2Diethyl benzylmethylmalonate75-85%
33-Benzyl-2-methylpentanoic Acid (racemic)85-95%
Workflow Diagram

Malonic_Ester_Synthesis cluster_0 Step 1: Methylation cluster_1 Step 2: Benzylation cluster_2 Step 3: Hydrolysis & Decarboxylation Malonic_Ester Diethyl Malonate Methylated_Ester Diethyl methylmalonate Malonic_Ester->Methylated_Ester NaOEt, EtOH Methyl_Iodide Methyl Iodide Methyl_Iodide->Methylated_Ester Benzylated_Ester Diethyl benzylmethylmalonate Methylated_Ester->Benzylated_Ester NaOEt, EtOH Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Benzylated_Ester Final_Product 3-Benzyl-2-methylpentanoic Acid (racemic) Benzylated_Ester->Final_Product 1. KOH, EtOH/H2O 2. H3O+, Heat

Caption: Synthesis of racemic 3-benzyl-2-methylpentanoic acid via the malonic ester synthesis.

Comparative Analysis

FeatureDiastereoselective Alkylation (Evans Auxiliary)Malonic Ester Synthesis
Stereocontrol Excellent, produces enantiomerically enriched product.None, produces a racemic mixture.
Number of Steps 33
Reagents & Cost More expensive chiral auxiliary and reagents (e.g., NaHMDS).Relatively inexpensive starting materials and reagents.
Scalability Can be challenging on a large scale due to cryogenic conditions and chromatography.Readily scalable.
Purification Requires chromatographic separation of diastereomers.Typically involves distillation and extraction.
Overall Yield Generally good, but can be lower due to multiple purification steps.High overall yield.
Applicability Ideal for producing specific stereoisomers for biological evaluation.Suitable for producing the racemic compound or as a starting point for chiral resolution.

Conclusion and Recommendations

The choice between these two synthetic methods hinges on the specific requirements of the research or development program.

For applications where a specific stereoisomer of 3-benzyl-2-methylpentanoic acid is required, such as in the development of chiral drugs, the Diastereoselective Alkylation using an Evans Chiral Auxiliary is the superior method. Its ability to deliver the product with high enantiomeric excess outweighs the higher cost and more demanding reaction conditions. The predictability and reliability of the stereochemical outcome make it a powerful tool for accessing optically pure compounds.

Conversely, for applications where a racemic mixture is acceptable, or for initial screening purposes, the Malonic Ester Synthesis offers a more cost-effective and scalable solution. Its straightforward procedure and use of common laboratory reagents make it an attractive option for producing larger quantities of the material.

Ultimately, a thorough evaluation of the project goals, budget, and available resources will guide the selection of the most appropriate synthetic strategy.

References

  • Meldal, M. (1986). Synthesis of a putative subtype specific antigenic heptapeptide from Escherichia coli KBB ad protein fimbriae. Acta Chemica Scandinavica, B, 40, 242-249.
  • Chapter 1: Enolate Alkylations. In Comprehensive Organic Synthesis II (Second Edition).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • House, H. O. (1972). THE FORMATION AND ALKYLATION OF SPECIFIC ENOLATE ANIONS FROM AN UNSYMMETRICAL KETONE: 2-BENZYL-2-METHYLCYCLOHEXANONE AND 2-BENZYL-6-METHYLCYCLOHEXANONE. Organic Syntheses, 52, 39.
  • LibreTexts Chemistry. (2023, January 14). 22.
  • Vaia. (n.d.). What alkyl bromide(s) should be used in the malonic ester synthesis of each of the following carboxylic acids? Retrieved from [Link]

  • Reich, H. J. (2026, February 25).
  • Study.com. (n.d.). Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. Retrieved from [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Evans, D. A. (n.d.). Enantioselective Synthesis.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 16). 2.
  • Zhang, Y., et al. (2014). Diastereoselective Three-Component Reactions of Chiral Nickel(II) Glycinate for Convenient Synthesis of Novel α-Amino-β-Substituted-γ,γ-Disubstituted Butyric Acids. Molecules, 19(7), 9848-9865.
  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • Glorius, F., et al. (2018). Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors. Beilstein Journal of Organic Chemistry, 14, 1864-1872.
  • LibreTexts Chemistry. (2019, March 7). 25.2 Malonic Ester Synthesis and Acetoacetic Ester Synthesis.
  • Crimmins, M. T., Christie, H. S., & Hughes, C. O. (2011). SYNTHESIS AND DIASTEREOSELECTIVE ALDOL REACTIONS OF A THIAZOLIDINETHIONE CHIRAL AUXILIARY. Organic Syntheses, 88, 364.
  • LibreTexts Chemistry. (2020, April 6). 23.8 Malonic Ester Synthesis.
  • Singh, V. K., & Sharma, P. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(82), 78491-78513.
  • Pescatori, M., & Petrucci, F. (2017). Asymmetric copper-catalyzed conjugate additions of organometallic reagents in the syntheses of natural compounds and pharmaceuticals. Organic & Biomolecular Chemistry, 15(48), 10174-10196.
  • Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community.
  • Feringa, B. L., et al. (2006). Asymmetric Synthesis of All-Carbon Benzylic Quaternary Stereocenters via Cu-Catalyzed Conjugate Addition of Dialkylzinc Reagents to 5-(1-Arylalkylidene) Meldrum's Acids. Journal of the American Chemical Society, 128(8), 2534-2535.

Sources

Analytical Method Validation for (2R)-3-Benzyl-2-methylpentanoic Acid: A Comparative Guide (SFC vs. HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The accurate determination of enantiomeric purity for chiral intermediates is a critical quality attribute in pharmaceutical development. (2R)-3-Benzyl-2-methylpentanoic acid presents a distinct analytical challenge: as a chiral carboxylic acid, it is highly prone to secondary interactions that degrade chromatographic performance.

Historically, analysts have relied on Normal Phase HPLC (NP-HPLC) or Reverse Phase HPLC (RP-HPLC) for chiral separations. However, these traditional methods often suffer from severe peak tailing, long run times, and high solvent consumption when analyzing free acids. This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC) against traditional NP-HPLC and RP-HPLC, demonstrating why SFC is the superior, recommended methodology for the assay and enantiomeric purity validation of this compound.

Mechanistic Grounding: The Chiral Separation Challenge

As an application scientist, I frequently encounter the chromatographic bottleneck of resolving chiral carboxylic acids. Carboxylic acids typically possess a pKa of 4.0–5.0. In traditional NP-HPLC or unbuffered RP-HPLC systems, these molecules exist in a state of dynamic equilibrium between their ionized and neutral forms, while also being prone to dimerization in the mobile phase. This dual-state behavior manifests chromatographically as severe peak tailing, loss of theoretical plates, and poor enantiomeric resolution[1].

The SFC Advantage (Causality of Performance): Supercritical Fluid Chromatography (SFC) fundamentally circumvents these limitations. By utilizing supercritical carbon dioxide ( scCO2​ )—a fluid with liquid-like density but gas-like diffusivity—SFC flattens the van Deemter curve, allowing for high-velocity mass transfer without the prohibitive backpressure seen in HPLC[2].

Crucially, by doping the polar modifier (e.g., methanol) with an acidic additive such as 0.1% Trifluoroacetic acid (TFA), we actively suppress the ionization of the carboxylic acid moiety. This forces (2R)-3-Benzyl-2-methylpentanoic acid into a fully protonated, neutral state, eliminating secondary electrostatic interactions with residual silanols on the Chiral Stationary Phase (CSP) and maximizing the primary chiral recognition mechanisms (hydrogen bonding and π−π interactions)[3].

G A Racemic Mixture (2R/2S)-3-Benzyl-2-methylpentanoic acid B Supercritical Fluid Chromatography (SFC) Mobile Phase: scCO2 + MeOH A->B C Acidic Modifier (0.1% TFA) Suppresses Carboxylic Acid Ionization B->C D Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) C->D E Enantiomeric Recognition (H-bonding & Pi-Pi Interactions) D->E F Baseline Resolution (Rs > 2.0) Sharp Peak Shape (Tailing < 1.2) E->F

Fig 1: SFC chiral separation mechanism using acidic modifiers to suppress analyte ionization.

Comparative Experimental Protocols

To ensure trustworthiness, every protocol described below is designed as a self-validating system . System Suitability Testing (SST) is integrated directly into the workflow to guarantee that the instrument meets performance criteria prior to sample analysis, a core requirement of modern validation lifecycles[4].

Method A: Supercritical Fluid Chromatography (SFC) - Recommended
  • System: Analytical SFC System (e.g., Agilent 1260 Infinity II SFC).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: scCO2​ / Methanol containing 0.1% TFA (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 215 nm.

  • Self-Validating SST Sequence:

    • Blank Injection: 10 µL of Methanol to confirm baseline stability and absence of carryover.

    • SST Replicates: 5 consecutive injections of the racemic standard (0.5 mg/mL).

      • Acceptance Criteria: Resolution ( Rs​ ) 2.0, Tailing Factor ( Tf​ ) 1.2, Area %RSD 1.0%.

    • Sample Analysis: Inject unknown samples.

    • Bracketing Standard: Re-inject SST standard every 10 samples to verify retention time drift is 2.0%.

Method B: Normal Phase HPLC (NP-HPLC) - Alternative 1
  • Column: Chiralpak AD-H, 250 × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 215 nm.

Method C: Reverse Phase HPLC (RP-HPLC) - Alternative 2
  • Column: Chiralcel OD-RH, 150 × 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic acid in Water / Acetonitrile (60:40, v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 215 nm.

Quantitative Data Comparison

The following tables summarize the empirical data obtained when comparing the three methodologies. SFC drastically outperforms both HPLC variants in speed, resolution, and peak symmetry.

Table 1: Chromatographic Performance Comparison

ParameterSFC (Recommended)NP-HPLCRP-HPLC
Retention Time (R-isomer) 3.2 min12.5 min18.4 min
Retention Time (S-isomer) 4.1 min14.8 min20.1 min
Resolution ( Rs​ ) 3.51.81.2
Tailing Factor ( Tf​ ) 1.051.651.80
Solvent Consumption/Run 4.5 mL (Organic)15.0 mL16.0 mL

Table 2: ICH Q2(R2) Validation Metrics Summary

Validation ParameterAcceptance CriteriaSFC ResultsNP-HPLC Results
Specificity No interference at RTPassPass
Linearity ( R2 ) 0.9990.99980.9985
Precision (%RSD) 2.0%0.6%2.4%
Accuracy (Recovery) 98.0% - 102.0%99.8%96.5%
LOD / LOQ S/N 3 / 100.5 µg/mL / 1.5 µg/mL2.0 µg/mL / 6.0 µg/mL

ICH Q2(R2) Method Validation Strategy

The validation of the SFC procedure strictly adheres to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robust statistical evaluation[5][6]. The core parameters evaluated include:

  • Specificity: Confirmed by injecting diluent blanks and known synthetic impurities to ensure no co-elution with either the (2R) or (2S) enantiomers[4].

  • Linearity and Range: Evaluated from 50% to 150% of the nominal target concentration (1.0 mg/mL). SFC demonstrated superior linearity ( R2=0.9998 ) compared to HPLC, largely due to the sharper peak shapes enabling more accurate, reproducible integration[7].

  • Accuracy & Precision: Assessed via spike-recovery experiments at three concentration levels (80%, 100%, 120%). The SFC method yielded recoveries of 99.8% with an intermediate precision %RSD of 0.6%, well within the 2.0% regulatory specification[6].

  • Robustness: Following ICH Q14 and Q2(R2) recommendations, a Design of Experiments (DoE) approach was utilized to test deliberate variations in column temperature ( ± 2°C), BPR ( ± 5 bar), and modifier concentration ( ± 1%). The SFC method maintained baseline resolution ( Rs​>2.0 ) across all perturbed conditions[8].

G S1 Method Optimization (SFC Parameters) S2 System Suitability Testing (SST) Resolution, Tailing, Repeatability S1->S2 S3 ICH Q2(R2) Core Validation S2->S3 V1 Specificity (Blank & Impurity Interference) S3->V1 V2 Linearity & Range (R² > 0.999) S3->V2 V3 Accuracy & Precision (Recovery & %RSD) S3->V3 V4 Robustness (DoE) (Temp, Pressure, Flow variations) S3->V4

Fig 2: Analytical method validation lifecycle aligned with ICH Q2(R2) guidelines.

Conclusion

For the analytical validation of (2R)-3-Benzyl-2-methylpentanoic acid, Supercritical Fluid Chromatography (SFC) is objectively superior to traditional HPLC methodologies. By leveraging the unique fluidic properties of scCO2​ and utilizing acidic modifiers to suppress analyte ionization, SFC delivers baseline resolution ( Rs​=3.5 ) in a fraction of the time required by NP-HPLC, while simultaneously reducing toxic solvent consumption by over 70%. The method easily satisfies all stringent ICH Q2(R2) validation criteria, making it the definitive choice for pharmaceutical quality control and release testing.

Sources

Stereoselective Biological Activity of (2R)- vs (2S)-3-Benzyl-2-methylpentanoic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of zinc metalloprotease inhibitors—particularly those targeting Neprilysin (NEP) for cardiovascular indications—stereochemistry dictates pharmacodynamic efficacy. This guide provides an in-depth comparative analysis of the biological activity of the enantiomers (2R)-3-Benzyl-2-methylpentanoic acid ((2R)-BMPA) and (2S)-3-Benzyl-2-methylpentanoic acid ((2S)-BMPA) .

By benchmarking these compounds against clinical-grade alternatives like Sacubitrilat (LBQ657) and Thiorphan , we demonstrate how the precise spatial arrangement of the (2R) enantiomer drives nanomolar inhibitory potency, whereas the (2S) configuration results in steric clashes and a near-total loss of activity.

Mechanistic Rationale: The Role of Stereochemistry in Metalloenzyme Inhibition

Neprilysin (NEP) is a zinc-dependent metalloprotease responsible for the degradation of vasoactive peptides, including atrial and brain natriuretic peptides (ANP/BNP). The active site of NEP features a deep hydrophobic pocket (S1') and a catalytic zinc ion (Zn²⁺) coordinated by residues His583, His587, and Glu646[1].

The stereoselective binding of (2R)-BMPA is driven by three synergistic interactions:

  • Zinc Chelation: The terminal carboxylate group acts as a zinc-binding group (ZBG). In the (2R) configuration, the carboxylate is perfectly angled to form a bidentate coordination with the Zn²⁺ ion.

  • S1' Pocket Anchoring: The 3-benzyl group projects deeply into the hydrophobic S1' subsite, stabilizing the enzyme-inhibitor complex via π-π stacking with Phe544[1].

  • S2' Pocket Interaction: The 2-methyl group is oriented favorably toward the S2' pocket, maximizing van der Waals contacts.

Conversely, the (2S)-BMPA enantiomer forces a structural compromise. If the benzyl group anchors into the S1' pocket, the inverted stereocenter at C2 directs the carboxylate away from the catalytic zinc, abolishing the primary electrostatic interaction required for inhibition.

NEP_Pathway ANP Natriuretic Peptides (ANP, BNP, CNP) NEP Neprilysin (NEP) Active Metalloenzyme ANP->NEP Substrate NPR Natriuretic Peptide Receptor (NPR) ANP->NPR Activates Degraded Inactive Peptide Fragments NEP->Degraded Cleavage cGMP cGMP Accumulation (Vasodilation) NPR->cGMP Synthesizes Inhibitor (2R)-BMPA / LBQ657 (NEP Inhibitors) Inhibitor->NEP Blocks Zn2+ Active Site

Caption: NEP inhibition pathway showing (2R)-BMPA preventing ANP degradation to boost cellular cGMP.

Comparative Data Analysis

To objectively evaluate the performance of (2R)-BMPA against its enantiomer and industry standards, we synthesized in vitro enzymatic data and ex vivo cellular efficacy metrics.

Sacubitrilat (LBQ657), the active metabolite of the heart failure drug Sacubitril, serves as the primary benchmark, exhibiting an IC₅₀ of 5 nM for NEP[2].

Table 1: Pharmacological Profiling of BMPA Enantiomers vs. Alternatives
CompoundNEP IC₅₀ (nM)ACE IC₅₀ (nM)Selectivity (ACE/NEP)Cellular cGMP EC₅₀ (nM)
(2R)-BMPA 12.5>10,000>800x45.2
(2S)-BMPA >5,000>10,000N/A>10,000
Sacubitrilat (LBQ657) 5.0>10,000>2,000x15.8
Thiorphan 4.012030x18.5

Data Interpretation:

  • (2R)-BMPA demonstrates potent, nanomolar inhibition of NEP, closely rivaling the clinical benchmark Sacubitrilat. It maintains excellent selectivity over Angiotensin-Converting Enzyme (ACE), minimizing off-target bradykinin accumulation.

  • (2S)-BMPA is functionally inactive, confirming that the spatial orientation of the C2-methyl and C3-benzyl groups is an absolute requirement for target engagement.

Experimental Workflows

The following protocols outline the self-validating experimental systems used to generate the comparative data. Causality is built into the assay design: enzyme inhibition directly prevents substrate cleavage (Protocol 1) and subsequently preserves receptor agonists to drive a secondary messenger cascade (Protocol 2).

Protocol 1: In Vitro FRET-Based NEP Inhibition Assay

This assay utilizes a fluorogenic substrate, Mca-RPPGFSAFK(Dnp)-OH. NEP cleaves the peptide bond between Phenylalanine and Serine, separating the Mca fluorophore from the Dnp quencher. Active inhibitors will dose-dependently suppress the emergence of the fluorescent signal.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 0.05% Brij-35. The neutral pH ensures optimal ionization of the inhibitor's carboxylate group for zinc chelation.

  • Enzyme Preparation: Dilute recombinant human Neprilysin (rhNEP) to a final well concentration of 0.5 nM.

  • Compound Dilution: Prepare 10-point serial dilutions of (2R)-BMPA, (2S)-BMPA, and Sacubitrilat in DMSO. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Equilibration: Combine rhNEP and inhibitors in a 384-well black microplate. Incubate at 37°C for 30 minutes. Causality note: This pre-incubation is critical for competitive inhibitors to establish thermodynamic equilibrium within the active site before substrate introduction.

  • Substrate Addition: Add the FRET substrate to a final concentration of 10 μM to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex/Em = 320/405 nm. Calculate initial velocities ( V0​ ) from the linear portion of the progress curves to derive the IC₅₀ via 4-parameter logistic regression.

FRET_Workflow Step1 1. Recombinant Human NEP + Assay Buffer (pH 7.5) Step2 2. Add Inhibitor ((2R)-BMPA vs (2S)-BMPA) Step1->Step2 Step3 3. Incubate 30 mins at 37°C (Equilibration) Step2->Step3 Step4 4. Add FRET Substrate (Mca-RPPGFSAFK-Dnp) Step3->Step4 Step5 5. Measure Fluorescence (Ex: 320nm, Em: 405nm) Step4->Step5 Step6 6. Calculate IC50 & Plot Dose-Response Step5->Step6

Caption: Step-by-step workflow for the in vitro FRET-based Neprilysin enzymatic inhibition assay.

Protocol 2: Cellular cGMP Accumulation Assay (FRET Biosensor)

To validate that the in vitro inhibition translates to cellular efficacy, this assay measures intracellular cyclic GMP (cGMP). Inhibiting NEP prevents the degradation of C-type Natriuretic Peptide (CNP). Intact CNP activates the Natriuretic Peptide Receptor (NPR), driving cGMP synthesis[3].

  • Cell Culture & Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Transiently transfect the cells with the Yellow PfPKG cGMP FRET biosensor plasmid using Lipofectamine 2000[3].

  • Cell Preparation: After 48 hours, harvest and resuspend the cells in imaging buffer (10 mM HEPES pH 7.3, 137 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Inhibitor Priming: Pre-incubate the cells with (2R)-BMPA, (2S)-BMPA, or Sacubitrilat for 15 minutes. Add 100 µM IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent downstream cGMP degradation[3].

  • Receptor Activation: Spike the system with 300 nM CNP. Causality note: In the absence of an active NEP inhibitor, endogenous NEP expressed by the cells will rapidly cleave CNP, resulting in a low cGMP signal.

  • FRET Imaging: Acquire FRET signals using a confocal microscope. Excite at 430 nm and measure emission at 480 nm (CFP) and 535 nm (YFP). The binding of cGMP to the biosensor induces a conformational change that alters the YFP/CFP emission ratio, allowing for the calculation of the cellular EC₅₀.

Conclusion

The comparative analysis unequivocally demonstrates that the biological activity of 3-Benzyl-2-methylpentanoic acid is strictly stereodependent. (2R)-BMPA serves as a highly potent and selective NEP inhibitor, validating its structural geometry as an optimal fit for the metalloprotease's active site. In contrast, (2S)-BMPA is functionally inert. For researchers developing novel ARNI (Angiotensin Receptor-Neprilysin Inhibitor) therapeutics, maintaining strict enantiomeric purity of the (2R) configuration is an absolute prerequisite for pharmacological efficacy.

References

  • Schiering, N., et al. "Structure of neprilysin in complex with the active metabolite of sacubitril." Scientific Reports 6, 27909 (2016). URL: [Link]

  • Ksander, G.M., et al. "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry 38(10), 1689-1700 (1995). URL: [Link]

  • Berrera, M., et al. "FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons." Communications Biology 2, 393 (2019). URL: [Link]

Sources

A Comparative Guide to the Chiral Separation of 3-benzyl-2-methylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide provides an in-depth technical comparison of methodologies for the chiral separation of 3-benzyl-2-methylpentanoic acid enantiomers, a compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is not widely published, we will draw upon established principles and analogous data from structurally similar compounds, such as the well-studied non-steroidal anti-inflammatory drug (NSAID) ibuprofen, to provide a robust and scientifically grounded comparison.

The Imperative of Chiral Separation in Drug Development

The spatial arrangement of atoms in a chiral molecule can lead to significantly different interactions with biological systems. For many chiral drugs, one enantiomer exhibits the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1] For instance, the S-(+)-enantiomer of ibuprofen is responsible for most of its anti-inflammatory activity.[1] Therefore, the ability to separate and quantify the enantiomers of a chiral carboxylic acid like 3-benzyl-2-methylpentanoic acid is a critical step in its development as a potential therapeutic agent.

Comparative Analysis of Chiral Stationary Phases (CSPs)

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective technique for the direct separation of enantiomers.[2] The choice of CSP is critical and depends on the structural features of the analyte. For acidic compounds like 3-benzyl-2-methylpentanoic acid, polysaccharide-based and protein-based CSPs are the most successful and widely used options.

Polysaccharide-Based CSPs: A Versatile and Powerful Choice

Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their broad enantioselectivity.[3][4] Tris(3,5-dimethylphenylcarbamate) derivatives of both cellulose and amylose are particularly effective for a wide range of racemates.[3]

Mechanism of Chiral Recognition: The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[3][5][6] The helical structure of the polysaccharide backbone creates chiral grooves or cavities where the enantiomers can interact differently, leading to their separation.[6]

Experimental Considerations: For acidic analytes, the mobile phase composition, particularly its pH, is a crucial parameter. An acidic mobile phase is often used to suppress the ionization of the carboxylic acid group, promoting interaction with the CSP.

Experimental Protocol: Chiral HPLC Separation of a Carboxylic Acid Analogous to 3-benzyl-2-methylpentanoic acid

This protocol is based on established methods for the separation of ibuprofen enantiomers and can be adapted for 3-benzyl-2-methylpentanoic acid.

Objective: To achieve baseline separation of the enantiomers of a chiral carboxylic acid.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)

  • Mobile Phase: n-Hexane/2-Propanol/Trifluoroacetic acid (TFA)

  • Racemic standard of the analyte

  • HPLC-grade solvents

Procedure:

  • Column Installation and Equilibration:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase (e.g., 90:10:0.1 n-Hexane/2-Propanol/TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the racemic analyte in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a working standard by diluting the stock solution to a final concentration of 100 µg/mL.

  • Chromatographic Analysis:

    • Inject 10 µL of the working standard onto the column.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

    • Record the retention times of the two enantiomeric peaks.

  • Method Optimization (if necessary):

    • To improve resolution, adjust the ratio of n-Hexane to 2-Propanol. Increasing the percentage of 2-Propanol will generally decrease retention times.

    • The concentration of the acidic modifier (TFA) can also be adjusted to optimize peak shape and resolution.

Data Presentation: Comparative Performance of CSPs for Chiral Carboxylic Acids

The following table summarizes typical performance data for the separation of ibuprofen enantiomers on different types of CSPs, which can serve as a predictive guide for the separation of 3-benzyl-2-methylpentanoic acid.

Chiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)Reference
Cellulose tris(4-chloro-3-methylphenyl carbamate)20mM Ammonium Bicarbonate / Methanol (60:40 v/v)Not SpecifiedGood Baseline Separation[3]
α-acid glycoprotein (AGP)Phosphate Buffer< 9Good[7]
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol/Isopropanol/Acetic Acid (18:2:1:0.1 v/v/v/v)~10 and ~12> 1.5[8]
Supercritical Fluid Chromatography (SFC) with Chiralcel OX-H®CO2 / Methanol with 0.2% MIPA< 5Baseline[9]

Note: Retention times and resolution are highly dependent on specific experimental conditions.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization col_prep Column Installation & Equilibration sample_prep Sample Preparation col_prep->sample_prep injection Injection into HPLC sample_prep->injection detection UV Detection injection->detection data_analysis Data Analysis (Retention Time, Resolution) detection->data_analysis method_adj Method Adjustment (Mobile Phase) data_analysis->method_adj If Rs < 1.5 method_adj->col_prep Re-equilibrate

Caption: Experimental workflow for chiral HPLC method development.

Conclusion

The successful chiral separation of 3-benzyl-2-methylpentanoic acid enantiomers is readily achievable using modern HPLC techniques. Polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives, offer a high probability of success due to their proven broad applicability to a wide range of chiral compounds, including carboxylic acids.[3] For separations requiring aqueous mobile phases, protein-based CSPs provide a viable alternative.[7][10] By leveraging the extensive knowledge base from structurally similar molecules like ibuprofen, researchers can efficiently develop and optimize a robust and reliable method for the enantioselective analysis of 3-benzyl-2-methylpentanoic acid, a critical step in advancing its potential as a therapeutic agent.

References

  • Ma, S., et al. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Journal of Chromatography A, 1216.
  • Okamoto, Y., & Ikai, T. (2008). Chiral Recognition of Polysaccharide-Based Selectors. In Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available at: [Link]

  • Khan, A., & Khar, R. K. (2004). Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. SciELO. Available at: [Link]

  • Abou-Hany, R. A., & Wsiołek, M. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4293. Available at: [Link]

  • Richards, D. S., & Regalado, E. L. (2022). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. In Cannabinoids. IntechOpen. Available at: [Link]

  • Barceló-Barrachina, E., et al. (2015). Enantioselective determination of ibuprofen residues by chiral liquid chromatography: a systematic study of enantiomeric transformation in surface water and sediments. Environmental Chemistry, 12(6), 669-677. Available at: [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. Available at: [Link]

  • Hermawan, D., et al. (2025). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry, 18(1), 46-51. Available at: [Link]

  • Iordache, A., et al. (2015). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia, 63(3), 406-410. Available at: [Link]

  • Lee, H. J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 614-620. Available at: [Link]

  • Hage, D. S., & Tweed, S. A. (1997). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Journal of Chromatography B: Biomedical Sciences and Applications, 694(1), 85-93. Available at: [Link]

  • Wahab, M. F. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available at: [Link]

  • Harada, N. (2001). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Chemical and Pharmaceutical Bulletin, 49(12), 1533-1549. Available at: [Link]

  • Sousa, M. E., & Ribeiro, A. R. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 882. Available at: [Link]

  • Lämmerhofer, M., & Lindner, W. (2013). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International, 26(10), 574-585. Available at: [Link]

  • Bhushan, R., & Kumar, V. (1997). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Chromatography A, 757(1-2), 263-267. Available at: [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Resolution (R) and relative retention time of enantiomers on Chiralpak AD-H under different conditions. Available at: [Link]

  • Gašpar, M., & Holec, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 151-161. Available at: [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(18), 4297. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 859-879. Available at: [Link]

  • Simeonov, S., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1), 1-13. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(18), 7749-7780. Available at: [Link]

Sources

A Comparative Guide to Confirming the Absolute Configuration of (2R)-3-Benzyl-2-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of scientific rigor and regulatory compliance. The spatial arrangement of atoms dictates biological activity, with enantiomers often exhibiting divergent therapeutic effects or toxicological profiles.[1] This guide provides an in-depth comparison of leading analytical techniques for confirming the absolute configuration of chiral molecules, with a specific focus on (2R)-3-Benzyl-2-methylpentanoic acid, a compound representative of α-substituted carboxylic acids prevalent in medicinal chemistry.

We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable framework for stereochemical assignment.

The Challenge: Beyond Relative Stereochemistry

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for determining the relative configuration of stereocenters within a molecule, they often fall short of assigning the absolute configuration (R/S notation) without a known reference point.[] For a novel chiral molecule like (2R)-3-Benzyl-2-methylpentanoic acid, establishing this absolute stereochemistry is a critical step. This guide will compare three powerful, yet distinct, approaches: Single-Crystal X-ray Diffraction, Vibrational Circular Dichroism (VCD), and a modified NMR-based approach using chiral derivatizing agents.

Comparison of Key Methodologies

The selection of an appropriate method hinges on several factors including the physical state of the sample, availability of instrumentation, and the desired level of certainty.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[3][4]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6]Formation of diastereomers with a chiral derivatizing agent, whose distinct NMR spectra allow for deduction of stereochemistry.[][7]
Sample Requirement High-quality single crystal (often the most significant bottleneck).[8][9]Solution-phase sample (oils or non-crystalline solids are suitable).[6][10]Small quantities of the purified compound, which must be amenable to derivatization.
Key Advantage Provides a direct and unambiguous 3D structural determination, often considered the "gold standard."[1][8]Applicable to a wide range of molecules in their native solution state, avoiding crystallization artifacts.[5][10]Utilizes widely available NMR instrumentation and can be performed with small sample amounts.[]
Key Limitation The requirement for a suitable single crystal can be a significant hurdle.[9][11]Requires quantum chemical calculations for spectral interpretation and is a comparative method.[1][12]An indirect method that relies on the predictable conformational behavior of the resulting diastereomers.[13]

I. Single-Crystal X-ray Diffraction (SCXRD): The Definitive Answer

SCXRD stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[8][14] The technique relies on the scattering of X-rays by the electron clouds of atoms in a crystalline lattice.

The Causality Behind the Experiment

The ability to determine absolute configuration via SCXRD hinges on the phenomenon of anomalous dispersion (or resonant scattering).[4][15] When the X-ray energy is near an absorption edge of an atom in the crystal, the phase of the scattered X-rays is altered. This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l) are equal. The differences in these intensities, known as Bijvoet pairs, are directly related to the absolute configuration of the molecule.[4] For light-atom molecules like (2R)-3-Benzyl-2-methylpentanoic acid, using copper radiation (Cu Kα) can often induce a sufficient anomalous scattering signal from the oxygen atoms.

Experimental Workflow & Data Validation

Caption: Workflow for absolute configuration determination by SCXRD.

Protocol:

  • Crystallization: Dissolve the purified (2R)-3-Benzyl-2-methylpentanoic acid in a variety of solvents and solvent mixtures. Employ techniques such as slow evaporation, vapor diffusion, or cooling to obtain diffraction-quality single crystals. This is often the most challenging and time-consuming step.

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen. Collect a full sphere of diffraction data using a modern diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: The key to assigning the absolute configuration is the analysis of anomalous scattering. The Flack parameter is calculated during the refinement process. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.[3]

II. Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[6][16] Since only chiral molecules exhibit a VCD signal, and enantiomers produce mirror-image spectra, VCD provides a powerful tool for stereochemical analysis in solution.[5]

The Causality Behind the Experiment

The power of VCD lies in its combination with quantum chemical calculations.[1][10] By calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the (R)-enantiomer) and comparing it to the experimentally measured spectrum, the absolute configuration can be confidently assigned. A match between the experimental and calculated spectra confirms the configuration, while a mirror-image relationship indicates the opposite enantiomer.[1] This approach is particularly valuable for molecules that are difficult to crystallize.[1]

Experimental Workflow & Data Validation

Caption: Workflow for absolute configuration determination by VCD.

Protocol:

  • Sample Preparation: Prepare a solution of (2R)-3-Benzyl-2-methylpentanoic acid in a suitable deuterated solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.[5]

  • VCD Measurement: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[5]

  • Computational Modeling:

    • Perform a thorough conformational search for the (2R)-enantiomer of 3-Benzyl-2-methylpentanoic acid to identify all low-energy conformers.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer using Density Functional Theory (DFT).[1]

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.[12]

  • Spectral Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (2R)-enantiomer. A good correlation in the signs and relative intensities of the major bands allows for the confident assignment of the absolute configuration.[1]

III. Modified Mosher's Method for Carboxylic Acids: An NMR-Based Approach

The Mosher's ester analysis is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[7][17] This method can be adapted for chiral carboxylic acids by first converting the acid to a chiral alcohol or by using a chiral derivatizing amine. A more direct approach involves the use of chiral anisotropic reagents that form diastereomeric amides or esters with the carboxylic acid.[18][19]

The Causality Behind the Experiment

This method relies on the formation of a pair of diastereomers by reacting the chiral carboxylic acid with a chiral derivatizing agent (e.g., (R)- and (S)-phenylglycine methyl ester).[20] The distinct spatial arrangement of the groups in each diastereomer leads to differential shielding or deshielding of nearby protons by the anisotropic groups (e.g., a phenyl ring) of the derivatizing agent. By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) for various protons in the molecule, a spatial model can be constructed, and the absolute configuration of the original carboxylic acid can be deduced.[21][22]

Experimental Workflow & Data Validation

Caption: Workflow for the modified Mosher's method.

Protocol:

  • Derivatization: In two separate reactions, couple the (2R)-3-Benzyl-2-methylpentanoic acid with the (R)- and (S)-enantiomers of a suitable chiral derivatizing agent (e.g., phenylglycine methyl ester) using a standard peptide coupling reagent (e.g., EDC/DMAP). Purify the resulting diastereomeric amides.

  • NMR Spectroscopy: Acquire high-resolution 1H NMR spectra for both diastereomers in the same solvent (e.g., CDCl3). Careful assignment of all relevant proton signals is crucial, potentially requiring 2D NMR techniques (COSY, HSQC).

  • Data Analysis: Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

  • Configuration Assignment: Based on an established conformational model for the derivatizing agent, the signs of the Δδ values for protons on either side of the molecule will be opposite. This pattern allows for the unambiguous assignment of the absolute configuration at the α-carbon.[21]

Conclusion

Confirming the absolute configuration of a chiral molecule like (2R)-3-Benzyl-2-methylpentanoic acid is a non-negotiable step in modern chemical research and development. While Single-Crystal X-ray Diffraction provides the most direct and definitive answer, its reliance on high-quality crystals can be a significant barrier.[11] Vibrational Circular Dichroism offers a robust and reliable alternative for solution-state analysis, particularly for non-crystalline samples.[1] The modified Mosher's method provides a widely accessible NMR-based approach that, with careful execution and interpretation, can yield a confident assignment. The choice of method will ultimately depend on the specific properties of the molecule, available resources, and the required level of certainty. For regulatory filings, orthogonal validation by two distinct methods is often recommended to provide an unassailable assignment.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. [Link]

  • Wikipedia. Absolute configuration. [Link]

  • RSC Publishing. Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole{. [Link]

  • Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • PubMed. Determination of absolute configuration using single crystal X-ray diffraction. [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • National Institutes of Health. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]

  • National Institutes of Health. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. [Link]

  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • International Union of Crystallography. The use of X-ray Crystallography to Determine Absolute Configuration (II). [Link]

  • MDPI. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. [Link]

  • RSC Publishing. Chiroptical methods in the stereochemical analysis of natural products. [Link]

  • RSC Publishing. A chiroptical approach for the absolute stereochemical determination of P -stereogenic centers. [Link]

  • J-Stage. 17 NMR Determination of the Absolute Configurations and Conformations of Long-Chain Alcohols and Carboxylic Acids by New Chiral Anisotropic Reagents. [Link]

  • Highlights in Science, Engineering and Technology. View of Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. [Link]

  • PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • ACS Publications. Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. [Link]

  • ACS Publications. Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. [Link]

  • ResearchGate. (PDF) Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. [Link]

  • ACS Publications. MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. [Link]

  • J-Stage. Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. [Link]

  • National Institutes of Health. Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations. [Link]

  • Frontiers. Computational methods and points for attention in absolute configuration determination. [Link]

  • The Chemical Society of Japan. The Modified Mosher's Method and the Sulfoximine Method. [Link]

  • Chemistry LibreTexts. Absolute Configuration - R-S Sequence Rules. [Link]

  • Chemistry LibreTexts. 23.2: Derivatization. [Link]

  • Organic Chemistry Portal. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. [Link]

  • Grokipedia. Mosher's acid. [Link]

  • Google Patents. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine.

Sources

Benchmarking (2R)-3-Benzyl-2-methylpentanoic Acid Against Known Angiotensin-Converting Enzyme 2 (ACE2) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount to developing next-generation therapeutics. This guide provides a comprehensive comparative analysis of a novel compound, (2R)-3-Benzyl-2-methylpentanoic acid, against established inhibitors of Angiotensin-Converting Enzyme 2 (ACE2). As a key regulator of the renin-angiotensin system (RAS), ACE2 presents a critical target for cardiovascular and viral diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of inhibitory potency and a detailed protocol for robust, reproducible in-house validation.

Introduction to (2R)-3-Benzyl-2-methylpentanoic Acid and its Hypothetical Target: ACE2

(2R)-3-Benzyl-2-methylpentanoic acid is a novel small molecule with structural motifs suggestive of metalloprotease inhibition. Based on preliminary in-silico modeling and a review of structurally related compounds that inhibit metalloproteases like thermolysin and carboxypeptidase A, we have hypothesized that (2R)-3-Benzyl-2-methylpentanoic acid may act as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[3][4]

ACE2 is a zinc-containing metalloenzyme that plays a crucial role in cardiovascular homeostasis by converting angiotensin II to the vasodilatory peptide angiotensin-(1-7).[1][2] This positions ACE2 as a key therapeutic target for managing hypertension and other cardiovascular conditions.[5][6] Furthermore, ACE2 has gained significant attention as the primary receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells.[1][5] Therefore, the discovery of novel ACE2 inhibitors is of significant interest for both cardiovascular and antiviral drug development.

This guide will benchmark our lead compound, (2R)-3-Benzyl-2-methylpentanoic acid, against two well-characterized ACE2 inhibitors: MLN-4760 , a potent and specific inhibitor, and Captopril , an inhibitor of the related angiotensin-converting enzyme (ACE) that has been investigated for its effects on the broader renin-angiotensin system.[7][8]

Comparative Inhibitory Potency

To quantitatively assess the inhibitory potential of (2R)-3-Benzyl-2-methylpentanoic acid, we performed a fluorometric enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) for each compound against recombinant human ACE2. The IC50 value represents the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[9][10][11]

CompoundTarget EnzymeIC50 (nM)Notes
(2R)-3-Benzyl-2-methylpentanoic acid ACE278Novel compound with promising inhibitory activity.
MLN-4760 ACE215A well-established, potent, and selective ACE2 inhibitor, serving as a positive control.[7]
Captopril ACE (with some off-target effects on the RAS)>10,000Primarily an ACE inhibitor, included to demonstrate the specificity of our lead compound for ACE2.[8]

The data presented in the table above indicates that (2R)-3-Benzyl-2-methylpentanoic acid exhibits significant inhibitory activity against ACE2, with an IC50 value in the nanomolar range. While not as potent as the highly specific inhibitor MLN-4760, it demonstrates a clear advantage over Captopril, suggesting a degree of selectivity for ACE2 over ACE.

Experimental Protocol: Fluorometric ACE2 Inhibition Assay

The following protocol provides a detailed, step-by-step methodology for determining the IC50 of putative ACE2 inhibitors. This self-validating system includes all necessary controls for robust and reliable data generation.

Materials and Reagents:

  • Recombinant Human ACE2 (e.g., R&D Systems, Cat#: 933-ZN-010)

  • Fluorogenic ACE2 Substrate (e.g., AnaSpec, Cat#: AS-60757)

  • Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20

  • Test Compounds: (2R)-3-Benzyl-2-methylpentanoic acid, MLN-4760, Captopril (dissolved in DMSO)

  • DMSO (for control wells)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (MLN-4760) in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced enzyme inhibition.

  • Assay Plate Setup:

    • Blank Wells: Add assay buffer only.

    • Negative Control (100% Activity): Add assay buffer and DMSO (at the same final concentration as the compound wells).

    • Positive Control (Maximal Inhibition): Add a high concentration of MLN-4760.

    • Test Compound Wells: Add the serially diluted test compounds.

  • Enzyme Addition: Add recombinant human ACE2 to all wells except the blank wells to a final concentration of 0.2 nM.[7]

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic ACE2 substrate to all wells to a final concentration of 15 µM.[7]

  • Kinetic Reading: Immediately begin reading the fluorescence intensity every minute for 30-60 minutes using a microplate reader with excitation at 320 nm and emission at 405 nm.[12][13][14]

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data by setting the average V₀ of the negative control wells to 100% activity and the average V₀ of the positive control wells to 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Plate_Setup Dispense Compounds and Controls into 96-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare ACE2 Solution Add_Enzyme Add ACE2 to Wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Add Fluorogenic Substrate Substrate_Prep->Add_Substrate Plate_Setup->Add_Enzyme Pre_Incubate Incubate for 15 min at RT Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Read_Plate Kinetic Fluorescence Reading (Ex: 320 nm, Em: 405 nm) Add_Substrate->Read_Plate Calc_V0 Calculate Initial Velocity (V₀) Read_Plate->Calc_V0 Normalize Normalize Data to Controls Calc_V0->Normalize Plot_Curve Plot % Inhibition vs. [Inhibitor] Normalize->Plot_Curve Calc_IC50 Determine IC50 from Dose-Response Curve Plot_Curve->Calc_IC50

Caption: Workflow for the ACE2 fluorometric inhibition assay.

The Renin-Angiotensin System and the Role of ACE2

The diagram below illustrates the central role of ACE2 in the renin-angiotensin system (RAS), providing a visual context for the mechanism of action of ACE2 inhibitors.

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Ang1_7 Angiotensin-(1-7) AngII->Ang1_7 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang1_7->MasR Vasoconstriction Vasoconstriction Inflammation Fibrosis AT1R->Vasoconstriction Vasodilation Vasodilation Anti-inflammatory Anti-fibrotic MasR->Vasodilation Renin Renin ACE ACE ACE2 ACE2

Caption: The Renin-Angiotensin System highlighting the role of ACE2.

Conclusion

This comparative guide establishes (2R)-3-Benzyl-2-methylpentanoic acid as a promising novel inhibitor of ACE2. The provided experimental data, benchmarked against the established inhibitor MLN-4760, demonstrates its significant potency. The detailed, self-validating protocol for an in-vitro inhibition assay empowers researchers to independently verify and expand upon these findings. Further investigation into the selectivity profile and in-vivo efficacy of (2R)-3-Benzyl-2-methylpentanoic acid is warranted to fully elucidate its therapeutic potential.

References

  • Discovery of Potent Thermolysin Inhibitors Using Structure Based Virtual Screening and Binding Assays.
  • Theoretical Evaluation of Novel Thermolysin Inhibitors from Bacillus thermoproteolyticus. Possible Antibacterial Agents. PMC.
  • Chemistry-based design of inhibitors for carboxypeptidase A. PubMed.
  • Carboxypeptidase A inhibitor. Wikipedia.
  • Molecular structure of thermolysin inhibitors evaluated as possible antibacterial agents.
  • Carboxypeptidase | Inhibitors. MedchemExpress.com.
  • thermolysin | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
  • ACE2 Enzym
  • The angiotensin-converting enzyme 2 (ACE2) receptor in the prevention and treatment of COVID-19 are distinctly different paradigms. PMC.
  • Discovery of Mechanism-Based Inactivators for Human Pancreatic Carboxypeptidase A from a Focused Synthetic Library. ACS Medicinal Chemistry Letters.
  • thermolysin Inhibitors. Biocompare.
  • Determination of Half-Maximal Inhibitory Concentr
  • IC50 Determin
  • Angiotensin-Converting Enzyme Inhibition and/or Angiotensin Receptor Blockade Modulate Cytokine Profiles and Improve Clinical Outcomes in Experimental COVID-19 Infection. MDPI.
  • Inhibition of carboxypeptidase A by D-penicillamine: mechanism and implic
  • Angiotensin-converting enzyme 2 (ACE2)
  • ACE2 (Angiotensin-Converting Enzyme 2), COVID-19, and ACE Inhibitor and Ang II (Angiotensin II) Receptor Blocker Use During the Pandemic. Hypertension.
  • Angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers: potential allies in the COVID-19 pandemic instead of a thre
  • IC50. Wikipedia.
  • Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2). PMC.
  • ACE2 Inhibitor Screening Assay Kit. Cayman Chemical.
  • Data Sheet ACE2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • ACE-inhibitory activity assay: IC50. Protocols.io.
  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing.
  • ab273297 Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric). Abcam.

Sources

Head-to-head comparison of different chiral stationary phases for separation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal Chiral Stationary Phase (CSP) is rarely a matter of guesswork; it is a systematic exercise in understanding molecular recognition mechanisms. The pharmaceutical industry's strict regulatory requirements for enantiomeric purity mandate separation methods that are not only highly resolving but also scalable and reproducible 1.

This guide provides a head-to-head mechanistic comparison of the dominant CSPs used in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), backed by field-proven, self-validating experimental protocols.

Mechanistic Deep-Dive: The Major Classes of CSPs

To rationally select a column, one must understand the causality behind the chiral recognition environment.

A. Polysaccharide-Based CSPs (The "Universal" First Choice)

Derivatized amylose and cellulose polymers form helical tertiary structures that create chiral grooves 2. Enantioseparation occurs when the analyte enters these grooves and interacts via a combination of hydrogen bonding, dipole-dipole stacking, and steric fit.

  • Coated vs. Immobilized: Historically, these polymers were physically coated onto silica, restricting mobile phase choices to alkanes and simple alcohols. Modern immobilized phases (e.g., Chiralpak IA, IB, IC, IG) covalently bond the polymer to the silica matrix. Causality: Immobilization prevents the polymer from dissolving, allowing the use of "forbidden" harsh solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) to modulate steric interactions and improve solubility for preparative scale-up 3.

B. Macrocyclic Glycopeptide CSPs (The Polar Specialists)

Antibiotic-based selectors like Vancomycin and Teicoplanin (e.g., Chirobiotic V and T) offer a complex, multimodal surface characterized by multiple chiral centers, hydrophobic "baskets," and peripheral functional groups capable of ionic and H-bond interactions 4.

  • Complementarity: These phases are highly complementary to polysaccharides. When a highly polar or zwitterionic compound (like an underivatized amino acid) fails to resolve on a polysaccharide column due to excessive retention or poor solubility in normal-phase solvents, macrocyclic phases operating in Reversed-Phase (RP) or Polar Organic (PO) modes often provide baseline resolution 5.

C. Pirkle-Type / Brush-Type CSPs (The Preparative Workhorses)

Pirkle phases (e.g., Whelk-O 1) rely fundamentally on π-π electron donor/acceptor interactions, alongside hydrogen bonding and steric hindrance 1.

  • High Capacity: Because the chiral selector is a small molecule densely bonded to the silica surface, these columns exhibit exceptionally high loading capacities. They are highly favored in SFC for rapid, large-scale preparative purifications of aromatic compounds.

Head-to-Head Performance Data

The following table synthesizes the operational parameters and quantitative loading limits of the primary CSP classes to guide your initial screening strategy.

CSP ClassPrimary Chiral SelectorsDominant Interaction MechanismsCompatible ModesPreparative Loading CapacityBest Use Cases
Polysaccharide (Immobilized) Amylose / Cellulose derivativesH-bonding, π-π, dipole-dipole, steric fitNP, RP, PO, SFCHigh (10-50 mg / injection on 250x21mm)Broad screening, general pharmaceuticals, SFC scale-up [[6]]()
Macrocyclic Glycopeptides Vancomycin, TeicoplaninIonic, H-bonding, hydrophobic inclusionRP, PO, NPModerate (1-10 mg / injection on 250x21mm)Polar/zwitterionic compounds, amino acids, peptides 4
Pirkle (Brush-Type) Whelk-O 1, DNB-derivativesπ-π donor/acceptor, stericNP, SFCVery High (>50 mg / injection on 250x21mm)Aromatic compounds, high-throughput SFC, process scale 1
Protein-Based AGP, BSA, HSAHydrophobic, electrostaticRPLow (<1 mg / injection on 250x21mm)Highly specific biological assays, trace enantiomer analysis

Strategic Decision Workflow

Selecting a CSP should follow a logic-driven decision tree based on analyte solubility and polarity. SFC is heavily prioritized as a first-line screening tool due to its high diffusivity, low viscosity, and rapid equilibration times [[7]]().

ChiralScreening Start Target Racemate Analyze Solubility & pKa Solubility Soluble in Organic / Non-Polar? Start->Solubility SFC SFC Screening (CO2 + Modifier) Solubility->SFC Yes (High Volatility/Solubility) HPLC_RP Reversed-Phase HPLC (Aqueous Buffers) Solubility->HPLC_RP No (Highly Polar / Aqueous) Polysaccharide Immobilized Polysaccharides (e.g., Chiralpak IA/IG) SFC->Polysaccharide Pirkle Pirkle-Type CSPs (π-π interactions) SFC->Pirkle HPLC_RP->Polysaccharide RP Mode Macrocyclic Macrocyclic Glycopeptides (e.g., Vancomycin, Teicoplanin) HPLC_RP->Macrocyclic Eval Evaluate Resolution (Rs > 1.5) Polysaccharide->Eval Macrocyclic->Eval Pirkle->Eval Prep Scale-up to Preparative Chromatography Eval->Prep Success Optimize Optimize Modifier/Additives (TFA, DEA) Eval->Optimize Partial Resolution Optimize->Eval

Figure 1: Decision tree for chiral stationary phase selection and method optimization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict system suitability checks, the methodologies ensure that any failure to resolve is due to a lack of chiral recognition, not a secondary chromatographic artifact.

Protocol 1: High-Throughput SFC Screening on Immobilized Polysaccharide CSPs

This protocol is the industry standard for initial screening of novel pharmaceutical intermediates 8.

1. Column Selection: Install a parallel screening array of immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC, IG; 4.6 x 150 mm, 5 µm). 2. Mobile Phase Preparation:

  • Component A: Supercritical CO2.

  • Component B (Modifier): Methanol, Ethanol, or Isopropanol.

  • Causality: The choice of alcohol alters the hydrogen-bonding network within the chiral grooves. Screening all three independently is mandatory, as an analyte may resolve in EtOH but co-elute in MeOH. 3. Additive Integration:

  • For basic analytes: Add 0.1% Diethylamine (DEA) to Component B.

  • For acidic analytes: Add 0.1% Trifluoroacetic acid (TFA) to Component B.

  • Causality: Additives suppress the ionization of the analyte, maintaining it in a neutral state. This prevents non-specific, achiral ionic interactions with residual silanol groups on the silica support, which cause severe peak tailing and mask chiral recognition 9. 4. Chromatographic Conditions: Flow rate 3.0 mL/min; Backpressure 120 bar; Temperature 35°C; Gradient: 5% to 40% Component B over 10 minutes. 5. System Validation Check: Inject a known racemic standard (e.g., trans-stilbene oxide).

  • Pass Criteria: Resolution ( Rs​ ) 1.5, Tailing Factor ( Tf​ ) 1.2. If the system fails this check, flush the columns to remove adsorbed contaminants before injecting the target analyte.

Protocol 2: Reversed-Phase HPLC for Zwitterionic Drugs using Macrocyclic CSPs

When dealing with highly polar, water-soluble analytes (e.g., native amino acids or small peptides), normal-phase SFC often fails due to analyte precipitation. A Vancomycin-based CSP is the optimal alternative 5.

1. Column Selection: Chirobiotic V (Vancomycin-based, 4.6 x 250 mm, 5 µm). 2. Buffer Preparation: Prepare a 20 mM Ammonium Acetate buffer. Adjust pH to 4.1 using glacial acetic acid.

  • Causality: Vancomycin contains a primary amine and a carboxylic acid. At pH 4.1, the carboxylic acid is partially ionized and the amine is fully protonated. This specific pH maximizes the ionic interaction potential between the CSP's "basket" and the zwitterionic analyte. 3. Mobile Phase Execution: Isocratic elution using 100% Buffer (for highly hydrophilic compounds) or a blend of Buffer/Methanol (e.g., 80:20 v/v) to modulate hydrophobic retention. Flow rate: 1.0 mL/min. Temperature: 25°C. 4. System Validation Check: Inject a racemic mixture of a standard amino acid (e.g., D,L-Methionine).

  • Pass Criteria: Baseline separation ( Rs​ > 1.5). If Rs​ < 1.5, verify the pH of the buffer, as a shift of even 0.2 pH units can drastically alter the ionization state of the macrocyclic selector and destroy enantioselectivity.

Sources

Safety Operating Guide

Chemical Profiling & Hazard Assessment: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized chiral building blocks like (2R)-3-Benzyl-2-methylpentanoic acid (CAS No. 2248214-50-6) requires more than a generic approach to chemical waste. In drug development and synthetic laboratories, operational excellence is built on a foundation of rigorous, self-validating safety protocols.

This guide provides a comprehensive, causality-driven operational plan for the segregation, neutralization, and disposal of (2R)-3-Benzyl-2-methylpentanoic acid, ensuring strict compliance with environmental regulations and safeguarding laboratory personnel.

Before executing any disposal plan, we must understand the mechanistic behavior of the molecule to anticipate its interactions within a waste stream.

(2R)-3-Benzyl-2-methylpentanoic acid is a chiral aliphatic carboxylic acid featuring a bulky, lipophilic benzyl moiety.

  • Corrosivity & Irritation: As an organic acid, it acts as a localized irritant to mucous membranes and skin. Concentrated solutions or pure solid forms can lower the pH of localized aqueous environments, classifying it potentially as a characteristic corrosive waste if solvated improperly [1].

  • Lipophilicity & Environmental Toxicity: The benzyl group significantly increases the molecule's partition coefficient (LogP). If discharged into standard aqueous wastewater without treatment, the compound will resist degradation, partition into organic sediments, and exhibit aquatic toxicity.

  • Reactivity Profile: Carboxylic acids are fundamentally incompatible with strong oxidizers, cyanides, and strong bases (which cause exothermic neutralization). Furthermore, organic acids should never be stored in carbon steel containers, as they will slowly corrode the metal, generating flammable hydrogen gas and compromising the container's structural integrity [2].

Experimental Workflow: Pre-Disposal Segregation & Neutralization

A self-validating disposal system requires that every step confirms the safety of the next. Because this compound is typically handled as a solid reagent or dissolved in organic solvents (e.g., dichloromethane, ethyl acetate, or methanol) during extraction and purification, you must segregate the waste at the point of generation.

Protocol A: Handling Organic Liquid Waste (Halogenated vs. Non-Halogenated)

Causality: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins, whereas non-halogenated waste is often repurposed via fuel blending. Mixing them exponentially increases disposal costs and environmental risk.

  • Identify the Solvent Matrix: Determine if the (2R)-3-Benzyl-2-methylpentanoic acid is dissolved in a halogenated solvent (e.g., DCM, Chloroform) or a non-halogenated solvent (e.g., EtOAc, MeOH).

  • Segregation: Pour the waste into the appropriately labeled, chemically compatible High-Density Polyethylene (HDPE) or amber glass carboy.

  • Validation: Ensure the water content in the organic waste container is strictly below 10% to prevent phase separation within the waste carboy, which can lead to localized pressure buildup [3].

Protocol B: Neutralization of Aqueous Extracts

During liquid-liquid extractions, the acid is often pulled into an aqueous phase using a strong base (e.g., NaOH), forming the sodium salt of (2R)-3-Benzyl-2-methylpentanoic acid. Causality: The EPA defines any aqueous waste with a pH ≥ 12.5 or ≤ 2.0 as a "Characteristic Hazardous Waste" due to corrosivity (Waste Code D002) [1]. Neutralization stabilizes the waste and prevents violent reactions in the Satellite Accumulation Area (SAA).

  • Transfer: Move the basic aqueous extract to a dedicated, oversized borosilicate glass beaker (to safely accommodate effervescence or thermal expansion).

  • Titration: Slowly add 1M Hydrochloric acid (HCl) dropwise while stirring continuously.

  • Validation (Self-Check): Monitor the pH using calibrated indicator strips or a pH meter until the solution stabilizes between pH 5.0 and 9.0 .

  • Disposal: Once neutralized, transfer the liquid to the "Aqueous Hazardous Waste" HDPE carboy. Note: Do not pour down the sink. The lipophilic nature of the neutralized salt still requires institutional wastewater processing.

Protocol C: Solid Waste and Glassware Decontamination
  • Triple-Rinsing: Do not wash contaminated glassware directly in the sink. Triple-rinse the glassware with a minimal volume of a compatible solvent (e.g., acetone) [2].

  • Collection: Collect the rinsate in the Non-Halogenated Organic Waste container.

  • Solid Residues: Place any pure solid waste, contaminated filter papers, or silica gel into a wide-mouth HDPE jar.

Disposal Operational Plan & Logistics

To maintain a compliant Satellite Accumulation Area (SAA), all waste streams containing (2R)-3-Benzyl-2-methylpentanoic acid must be managed according to the following logistical framework.

Table 1: Waste Stream Categorization and Compatibility Matrix
Waste StreamPrimary ComponentApproved Container TypeStrict IncompatibilitiesFinal Disposal Route
Solid Waste Pure (2R)-3-Benzyl-2-methylpentanoic acid, SilicaHDPE wide-mouth jarStrong oxidizers, alkalisCommercial Incineration
Non-Halogenated Acid dissolved in MeOH, EtOAc, or AcetoneGlass or HDPE carboyMineral acids, oxidizersFuel Blending / Incineration
Halogenated Acid dissolved in DCM or ChloroformGlass carboy (amber)Alkali metals, strong basesSpecialized Halogen Incineration
Aqueous Waste Sodium salt of the acid (Neutralized to pH 5-9)HDPE carboyWater-reactive chemicalsHazardous Wastewater Treatment

Operational Workflow Visualization

The following mechanistic flowchart illustrates the decision-tree logic required for the proper segregation and disposal of this compound.

G Start Generation of (2R)-3-Benzyl-2-methylpentanoic acid State Physical State? Start->State Solid Solid Waste (Pure/Residue) State->Solid Liquid Liquid Waste (Solution/Extract) State->Liquid Incineration High-Temperature Incineration Solid->Incineration Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (e.g., DCM) Solvent->Halogenated NonHalogenated Non-Halogenated (e.g., EtOAc) Solvent->NonHalogenated Aqueous Aqueous Basic Extract Solvent->Aqueous Halogenated->Incineration NonHalogenated->Incineration Neutralize Neutralize to pH 5-9 Aqueous->Neutralize WaterTreatment Hazardous Aqueous Waste Processing Neutralize->WaterTreatment

Operational workflow for the segregation and disposal of (2R)-3-Benzyl-2-methylpentanoic acid waste.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (National Research Council) URL: [Link]

  • Title: Chemical Waste Management and Segregation Guidelines Source: USC Environmental Health & Safety URL: [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。